7-Bromoquinolin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYPYCCQBLGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680491 | |
| Record name | 7-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266322-58-0 | |
| Record name | 7-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Bromoquinolin-3-amine from 3,5-Dibromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 7-Bromoquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, 3,5-dibromoaniline. The synthesis navigates through the construction of the quinoline core via a classical Skraup reaction, followed by a series of functional group interconversions to achieve the desired substitution pattern. This document provides detailed experimental protocols for the key transformations, summarizes quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in comprehension and laboratory application.
Overview of the Synthetic Strategy
The synthesis of this compound from 3,5-dibromoaniline is a multi-step process that is not directly achievable in a single transformation. The proposed synthetic route leverages established methodologies in heterocyclic chemistry to first construct a dibrominated quinoline scaffold, which is then selectively functionalized to introduce the 3-amino group and remove the unwanted 5-bromo substituent.
The overall synthetic workflow can be visualized as follows:
Detailed Experimental Protocols
Step 1: Synthesis of 5,7-Dibromoquinoline via Skraup Synthesis
The initial step involves the construction of the quinoline ring system from 3,5-dibromoaniline using the Skraup synthesis. This reaction utilizes glycerol as the source of the three-carbon chain that forms the pyridine ring, with sulfuric acid acting as both a dehydrating agent and a catalyst, and an oxidizing agent to facilitate the final aromatization.
Reaction Scheme:
Experimental Protocol:
-
To a reaction flask, add 3,5-dibromoaniline, 70% sulfuric acid, and sodium m-nitrobenzenesulfonate.
-
Heat the mixture to 100°C.
-
Slowly add glycerol dropwise to the heated mixture.
-
Increase the temperature to 135°C and maintain the reaction for 3 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into a large amount of crushed ice for quenching.
-
Adjust the pH to 7 with ammonia water, followed by suction filtration.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5,7-dibromoquinoline.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,5-Dibromoaniline | |
| Key Reagents | Glycerol, H₂SO₄, Sodium m-nitrobenzenesulfonate | [1] |
| Reaction Temperature | 135°C | [1] |
| Reaction Time | 3 hours | [1] |
| Product | 5,7-Dibromoquinoline |
Step 2 & 3: N-Oxidation, Regioselective Nitration, and Selective Debromination (Proposed)
This sequence represents the most challenging part of the synthesis. Direct nitration of the quinoline ring typically occurs on the benzene ring at positions 5 and 8.[2] To achieve nitration at the desired 3-position, a strategy involving the corresponding N-oxide is proposed. The N-oxide activates the pyridine ring for electrophilic substitution at the 3-position. A subsequent selective debromination at the 5-position is necessary.
Proposed Reaction Scheme:
Conceptual Protocol:
-
N-Oxidation: Dissolve 5,7-dibromoquinoline in a suitable solvent (e.g., acetic acid or dichloromethane) and treat with an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) to form 5,7-dibromoquinoline N-oxide.
-
Regioselective Nitration: The nitration of quinoline N-oxides at the 3-position has been achieved using reagents like tert-butyl nitrite.[3] This method offers a metal-free and regioselective approach. The 5,7-dibromoquinoline N-oxide would be subjected to these or similar nitrating conditions.
-
Selective Debromination: Palladium-catalyzed hydrodebromination has been shown to be effective for aryl bromides.[1][4] The selective removal of the 5-bromo substituent over the 7-bromo substituent would likely depend on steric and electronic factors and would require careful optimization of the catalyst, ligand, and reaction conditions. Polymethylhydrosiloxane (PMHS) with a palladium catalyst is a potential system for this transformation.[1]
Step 4 & 5: N-Oxide and Nitro Group Reduction
The final steps involve the reduction of the N-oxide and the nitro group to yield the target this compound. These reductions can often be performed sequentially or in a single pot, depending on the chosen reagents.
Reaction Scheme:
Experimental Protocol (Reduction of the Nitro Group):
A common and effective method for the reduction of an aromatic nitro group in the presence of an aryl bromide is the use of iron powder in an acidic medium.
-
Suspend 7-bromo-3-nitroquinoline in a mixture of ethanol, water, and glacial acetic acid in a round-bottom flask.
-
To the stirred suspension, add iron powder in portions.
-
Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and filter through celite to remove iron salts.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data for Nitro Reduction:
| Parameter | Value | Reference |
| Starting Material | 7-Bromo-3-nitroquinoline (hypothetical) | |
| Key Reagents | Iron powder, Acetic acid, Ethanol, Water | |
| Reaction Temperature | Reflux | |
| Reaction Time | 4 hours | |
| Product | This compound |
Alternative Synthetic Strategies
An alternative approach to circumvent the challenges of regioselective nitration and debromination is to utilize a different quinoline synthesis that allows for more direct installation of the desired substituents.
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. To apply this to the synthesis of this compound, one would require a precursor such as 2-amino-4-bromobenzaldehyde. While the synthesis of 2-amino-3,5-dibromobenzaldehyde is documented, a selective debromination at the 3-position would be necessary to obtain the required starting material, adding complexity to this route.[5][6][7][8]
References
- 1. An efficient debromination technique using PMHS with a number of ligands containing different functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed regioselective hydrodebromination of dibromoindoles: application to the enantioselective synthesis of indolodioxane U86192A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]
- 8. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Starting Materials and Reagents for the Synthesis of 7-Bromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the necessary starting materials, reagents, and detailed experimental protocols for the synthesis of 7-Bromoquinolin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy outlined is a robust two-step process, commencing with commercially available 3-nitroquinoline. This guide is intended to equip researchers with the foundational knowledge to successfully synthesize this target molecule.
Core Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Electrophilic Bromination: The regioselective bromination of 3-nitroquinoline to yield the key intermediate, 7-bromo-3-nitroquinoline.
-
Reduction of the Nitro Group: The subsequent reduction of the nitro-intermediate to the desired this compound.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.
Step 1: Synthesis of 7-Bromo-3-nitroquinoline
The critical step in this synthesis is the regioselective introduction of a bromine atom at the 7-position of the 3-nitroquinoline core. While direct nitration of 7-bromoquinoline is challenging due to the directing effects of the quinoline nitrogen, the bromination of 3-nitroquinoline offers a more controlled approach. The electron-withdrawing nature of the nitro group deactivates the pyridine ring, directing the electrophilic attack of bromine to the benzene ring.
Starting Materials and Reagents for Step 1
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-Nitroquinoline | Starting Material | C₉H₆N₂O₂ | 174.16 | Commercially available solid |
| N-Bromosuccinimide (NBS) | Brominating Agent | C₄H₄BrNO₂ | 177.98 | Solid, source of electrophilic bromine |
| Sulfuric Acid (conc.) | Solvent/Catalyst | H₂SO₄ | 98.08 | Strong acid, facilitates electrophilic substitution |
| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | Common organic solvent for reaction and workup |
| Sodium Thiosulfate | Quenching Agent | Na₂S₂O₃ | 158.11 | Used to neutralize excess bromine |
| Sodium Bicarbonate | Base | NaHCO₃ | 84.01 | Used for neutralization during workup |
| Anhydrous Sodium Sulfate | Drying Agent | Na₂SO₄ | 142.04 | Removes residual water from the organic phase |
Experimental Protocol: Bromination of 3-Nitroquinoline
This protocol is based on established methods for the bromination of quinoline derivatives. Optimization may be required for scale-up.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude product.
-
Purification: Filter the crude product and wash thoroughly with water, followed by a saturated solution of sodium bicarbonate. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 7-bromo-3-nitroquinoline.
Step 2: Synthesis of this compound
The final step involves the reduction of the nitro group of 7-bromo-3-nitroquinoline to the corresponding amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an alcoholic solvent. This method is generally high-yielding and tolerates the presence of the aryl bromide.
Starting Materials and Reagents for Step 2
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 7-Bromo-3-nitroquinoline | Starting Material | C₉H₅BrN₂O₂ | 253.05 | Solid, synthesized in Step 1 |
| Tin(II) Chloride Dihydrate | Reducing Agent | SnCl₂·2H₂O | 225.63 | White crystalline solid, common reducing agent |
| Ethanol | Solvent | C₂H₅OH | 46.07 | Common polar protic solvent |
| Ethyl Acetate | Extraction Solvent | C₄H₈O₂ | 88.11 | Used for product extraction |
| Sodium Hydroxide (aq.) | Base | NaOH | 40.00 | Used for neutralization and to precipitate tin salts |
| Brine | Washing Solution | NaCl (aq.) | - | Saturated aqueous solution of sodium chloride |
| Anhydrous Sodium Sulfate | Drying Agent | Na₂SO₄ | 142.04 | Removes residual water from the organic phase |
Experimental Protocol: Reduction of 7-Bromo-3-nitroquinoline
This protocol is adapted from general procedures for the reduction of aromatic nitro compounds using tin(II) chloride.
-
Reaction Setup: In a round-bottom flask, suspend 7-bromo-3-nitroquinoline (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and carefully neutralize with a 2M aqueous sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.
Caption: Overall synthetic pathway for this compound.
Caption: Detailed experimental workflow for the synthesis.
Spectroscopic Data for 7-Bromoquinolin-3-amine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromoquinolin-3-amine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are also detailed.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₉H₇BrN₂. The structure consists of a quinoline core with a bromine atom substituted at the 7-position and an amine group at the 3-position. The molecular weight of this compound is approximately 223.07 g/mol .[1]
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic data of related compounds, including 3-aminoquinoline, 7-bromoquinoline, and other substituted quinolines.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons and the two amine protons. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom and the quinoline nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.6 - 8.8 | s |
| H-4 | ~7.2 - 7.4 | s |
| H-5 | ~7.9 - 8.1 | d |
| H-6 | ~7.4 - 7.6 | dd |
| H-8 | ~8.0 - 8.2 | d |
| -NH₂ | ~4.5 - 5.5 | br s |
s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data from analogous compounds.[2]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to show nine distinct signals for the carbon atoms of the quinoline ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~138 - 142 |
| C-4 | ~118 - 122 |
| C-4a | ~127 - 130 |
| C-5 | ~128 - 131 |
| C-6 | ~129 - 132 |
| C-7 | ~120 - 124 |
| C-8 | ~126 - 129 |
| C-8a | ~146 - 149 |
Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data from analogous compounds.[2]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3450 - 3250 (two bands) |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C=C, C=N (Aromatic) | Stretch | 1620 - 1450 |
| N-H (Amine) | Bend | 1650 - 1580 |
| C-N | Stretch | 1335 - 1250 |
| C-Br | Stretch | 700 - 500 |
Predicted values are based on typical IR absorptions for aromatic amines and bromo-aromatic compounds.[2][3][4]
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 222/224 | [M]⁺ | Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for a compound with one bromine atom in an approximate 1:1 ratio. |
| 143 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine atom. |
| 116 | [C₈H₆N]⁺ | Further fragmentation, possibly loss of HCN from the quinoline fragment. |
m/z = mass-to-charge ratio. Predicted fragmentation is based on the principles of mass spectrometry for similar structures.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which bombards the sample with high-energy electrons to create a molecular ion and fragment ions. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data in structure elucidation.
References
Physicochemical Properties of 7-Bromoquinolin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Bromoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various chemical databases and literature sources, with a focus on presenting quantitative data, experimental methodologies, and logical workflows for its characterization.
Core Physicochemical Data
This compound is a substituted quinoline, a structural motif prevalent in a wide range of biologically active compounds. Its physicochemical properties are crucial for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel derivatives. The key properties are summarized below.
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₇BrN₂ | - | [1] |
| Molecular Weight | 223.07 g/mol | Calculated | [1] |
| Appearance | Yellow to Brown Solid | Experimental | - |
| Melting Point | Not available | - | - |
| Boiling Point | 387.6 ± 22.0 °C | Predicted | - |
| Density | 1.649 ± 0.06 g/cm³ | Predicted | - |
| pKa (of conjugate acid) | 4.32 ± 0.50 | Predicted | - |
| LogP (Octanol/Water) | ~2.4 - 3.2 | Calculated (based on similar structures) | [2] |
| Water Solubility | Sparingly soluble to insoluble | Qualitative | - |
| Organic Solvent Solubility | Soluble in Dichloromethane, Acetone | Qualitative | - |
Note: Many physical properties for this specific isomer are predicted. For context, the related isomer 7-bromo-8-hydroxyquinoline has an experimental melting point of 138-139 °C[3].
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of this compound. Below are representative protocols based on established chemical transformations for similar compounds.
Synthesis of this compound
A plausible and common route for the synthesis of aryl amines is the reduction of the corresponding nitro compound. This protocol outlines a two-step synthesis starting from 7-bromoquinoline.
Step 1: Nitration of 7-Bromoquinoline to form 7-Bromo-3-nitroquinoline
This step introduces the nitro group at the 3-position, which is a precursor to the desired amine.
-
Reaction Setup: In a round-bottom flask, dissolve 7-bromoquinoline (1.0 mmol) in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Conditions: Allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 7-Bromo-3-nitroquinoline to this compound
This step converts the nitro group into the final amine functionality.
-
Reaction Setup: Suspend 7-bromo-3-nitroquinoline (1.0 mmol) in a mixture of ethanol and water in a round-bottom flask.
-
Reagent Addition: Add iron powder (3.0 mmol) and a small amount of acetic acid (or ammonium chloride) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously for 2-4 hours. The reaction's completion can be monitored by TLC, observing the disappearance of the nitro compound spot.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron residues. The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then basified with a sodium carbonate solution and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is then purified by column chromatography on silica gel.[4]
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classic and reliable technique for its experimental determination.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and n-octanol, which have been mutually saturated by mixing and separating them beforehand.
-
Partitioning: Add a small aliquot of the stock solution to a flask containing known volumes of the buffered aqueous phase and n-octanol.
-
Equilibration: Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. After shaking, centrifuge the flask to ensure complete separation of the two phases.
-
Analysis: Carefully remove aliquots from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Workflow and Pathway Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the study of this compound.
Caption: Synthetic and characterization workflow for this compound.
Caption: A general cascade for the initial biological evaluation of quinoline derivatives.
Potential Biological Significance
Quinoline derivatives are a cornerstone in drug discovery, known for a vast array of biological activities.[5] The introduction of a bromine atom and an amine group, as in this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
-
Anticancer Activity: Many brominated quinolines have demonstrated significant inhibitory effects against various cancer cell lines. Their mechanisms can include the inhibition of crucial enzymes like topoisomerase or interference with tubulin polymerization.[4]
-
Antimicrobial Properties: The quinoline scaffold is present in several antibacterial and antifungal agents. The specific substitutions on this compound may confer activity against various pathogens.
-
Anti-inflammatory Effects: Certain quinoline derivatives are known to inhibit enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[5]
The amine group at the 3-position makes this compound a valuable building block (synthon) for creating more complex molecules and chemical libraries for high-throughput screening, further expanding its potential in drug development.
References
- 1. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 5. 8-Bromoquinolin-3-amine | CAS 347146-15-0 | Chemical-Suppliers [chemical-suppliers.eu]
Solubility and Stability of 7-Bromoquinolin-3-amine: An In-depth Technical Guide
Disclaimer: Specific experimental data for the solubility and stability of 7-Bromoquinolin-3-amine is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on the known properties of analogous quinoline derivatives, established analytical methodologies, and regulatory guidelines. The provided data and pathways are predictive and intended to serve as a robust starting point for researchers.
Introduction
This compound is a halogenated aminoquinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, and the introduction of a bromine atom and an amino group can significantly modulate its physicochemical properties, biological activity, and metabolic stability.[1] A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate or advanced material. This technical guide outlines detailed protocols for determining its solubility and assessing its stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[2]
Plausible Synthetic Route
A plausible and efficient synthetic route to this compound can be proposed based on established methodologies for the synthesis of substituted quinolines.[1][3] A common approach involves a multi-step synthesis starting from 3-bromoaniline.[4] A likely pathway is the Buchwald-Hartwig amination of a corresponding bromo-substituted quinoline.[1]
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Quinoline derivatives generally exhibit good solubility in organic solvents, a characteristic attributed to their aromatic and heterocyclic nature.[5] The presence of the amino group in this compound is expected to confer pH-dependent aqueous solubility, with higher solubility in acidic conditions due to the protonation of the amine.[6] Conversely, the bromo substituent and the quinoline core contribute to its lipophilicity, suggesting solubility in various organic solvents.[7][8]
Predicted Solubility Profile
Based on the characteristics of similar compounds, a qualitative solubility profile for this compound is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous | Water, pH 7.4 Buffer | Sparingly Soluble to Soluble (pH-dependent) | The amino group can be protonated at lower pH, increasing aqueous solubility. The hydrophobic quinoline core limits solubility at neutral pH.[6][9] |
| Polar Protic | Ethanol, Methanol | Moderately to Highly Soluble | Capable of hydrogen bonding with the amino and quinoline nitrogen atoms.[9] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderately to Highly Soluble | Effective at solvating both the polar functional groups and the aromatic system.[8][9] |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents.[9] |
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes a generalized method for determining the equilibrium (thermodynamic) solubility of this compound.[5]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[10]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a known volume of each test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[9]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC method.[10]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or µg/mL.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[2][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.[2]
Experimental Protocol for Forced Degradation Studies
The following protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress.[12][13]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | Up to 72 hours |
| Thermal (Solid) | Dry Heat | 80 °C | Up to 7 days |
| Thermal (Solution) | In a suitable solvent (e.g., 50:50 ACN:H₂O) | 80 °C | Up to 72 hours |
| Photostability | ICH Q1B recommended light source (UV and visible)[14] | Room Temp. | As per ICH Q1B |
General Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For solid-state thermal stress, place the powdered compound in a suitable container. For photostability, expose both solid and solution samples to the light source, with dark controls protected from light.[15]
-
Stress Exposure: Subject the samples to the conditions outlined in Table 2.
-
Time-Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
-
Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples, including controls, using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.[16] A photodiode array (PDA) detector is recommended to check for peak purity.
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. q1scientific.com [q1scientific.com]
- 16. ijsred.com [ijsred.com]
Crystal Structure Analysis of 7-Bromoquinolin-3-amine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the anticipated crystal structure, synthetic pathways, and analytical methodologies for 7-Bromoquinolin-3-amine. While a definitive crystal structure for this compound is not currently available in the public domain, this document extrapolates likely crystallographic parameters based on closely related structures. Detailed experimental protocols for its synthesis and crystallization are presented to facilitate further research and characterization of this compound, which holds potential for applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this specific quinoline derivative.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. The strategic placement of substituents, such as bromine and amine groups, on the quinoline ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets. This compound is a compound of interest for its potential as a versatile intermediate in the synthesis of more complex molecules for drug discovery and materials science. An understanding of its three-dimensional structure is crucial for rational drug design and the development of novel functional materials.
This guide summarizes the available structural data on analogous compounds to predict the crystallographic characteristics of this compound. Furthermore, it provides detailed, actionable experimental protocols for its synthesis and subsequent crystallization to enable researchers to obtain high-quality single crystals suitable for X-ray diffraction analysis.
Predicted Crystallographic Data and Comparative Analysis
As of the date of this publication, the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. However, analysis of structurally similar bromo-substituted quinolines allows for an informed prediction of its crystallographic properties.
For comparative purposes, the crystallographic data for two related compounds, 4-Bromo-8-methoxyquinoline[1] and 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2], are presented below. These structures provide insight into the potential packing arrangements and unit cell dimensions for a bromo-substituted quinoline core.
Table 1: Comparative Crystallographic Data of Related Bromoquinoline Derivatives
| Parameter | 4-Bromo-8-methoxyquinoline[1] | 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2] |
| Chemical Formula | C₁₀H₈BrNO | C₁₄H₁₂BrNO₃ |
| Formula Weight | 238.08 | 322.16 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P1 |
| a (Å) | 5.1615(1) | 8.4134(5) |
| b (Å) | 12.1337(6) | 9.5365(6) |
| c (Å) | 14.2436(7) | 9.6154(7) |
| α (°) | 90 | 60.728(2) |
| β (°) | 90 | 83.130(2) |
| γ (°) | 90 | 66.331(2) |
| Volume (ų) | 892.05(6) | 613.52(7) |
| Z | 4 | 2 |
| Temperature (K) | 150(1) | 296(2) |
| R-factor | - | 0.0393 |
It is anticipated that this compound, with the molecular formula C₉H₇BrN₂, will crystallize in a common space group for small organic molecules, such as P2₁/c (monoclinic) or Pbca (orthorhombic). The presence of the amine group introduces the potential for intermolecular hydrogen bonding, which will significantly influence the crystal packing.
Experimental Protocols
The following sections detail the proposed synthetic and crystallization procedures for this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via a palladium-catalyzed Buchwald-Hartwig amination reaction starting from 3-bromo-7-bromoquinoline.[3] However, a more direct approach would involve the amination of a suitable precursor. A general protocol adapted from the synthesis of 3-aminoquinoline from 3-bromoquinoline is provided below.[3][4]
Reaction Scheme:
Materials:
-
3,7-Dibromoquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ammonia (0.5 M in 1,4-dioxane)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 3,7-dibromoquinoline (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Under a positive pressure of argon, add sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene via syringe.
-
Add the ammonia solution (1.5 equiv.) dropwise to the stirred mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a straightforward and often successful method.
Materials:
-
Purified this compound
-
A selection of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone)
-
Small, clean vials
Procedure:
-
Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating.
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.
-
Monitor the vial for the formation of single crystals.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
X-ray Diffraction Analysis Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this technical guide provides a solid foundation for its investigation. By leveraging the crystallographic data of analogous compounds, researchers can anticipate the structural features of this molecule. The detailed synthetic and crystallization protocols provided herein offer a clear path to obtaining high-quality single crystals, which are essential for successful X-ray diffraction analysis. The elucidation of the precise three-dimensional arrangement of atoms in this compound will be invaluable for its future applications in the design and development of novel pharmaceuticals and functional materials.
References
Quantum Chemical Blueprint of 7-Bromoquinolin-3-amine: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of 7-Bromoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines established computational protocols and data presentation methods based on studies of analogous quinoline derivatives. These methodologies are crucial for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore.
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of these molecules, thereby guiding synthetic efforts and accelerating the discovery of new therapeutic agents.[1][6][7]
Core Computational Methodology
The theoretical analysis of this compound is predicated on state-of-the-art quantum chemical calculations. The primary method employed is Density Functional Theory (DFT), a robust approach for elucidating the electronic structure of molecules.[7] The B3LYP functional, known for its balance of accuracy and computational efficiency, is a common choice for such studies.[7] To ensure a reliable description of the electronic distribution, a comprehensive basis set such as 6-311++G(d,p) is typically utilized.[7] All calculations are performed using computational chemistry software packages like Gaussian or ORCA.[7]
The general workflow for these calculations is depicted below:
References
- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrochemical Behavior of Bromo-substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical behavior of bromo-substituted quinolines, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The strategic introduction of bromine atoms onto the quinoline scaffold not only influences their biological activity but also profoundly impacts their redox properties. Understanding these electrochemical characteristics is crucial for elucidating mechanisms of action, predicting metabolic pathways, and developing novel electroanalytical methods. This document summarizes key quantitative electrochemical data, details relevant experimental protocols, and visualizes fundamental electrochemical processes and workflows.
Introduction
Quinolines and their derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The halogenation of the quinoline ring, particularly with bromine, is a common strategy to modulate the electronic and lipophilic character of these molecules, often leading to enhanced biological efficacy. The electrochemical behavior of a molecule, specifically its propensity to be oxidized or reduced, is intrinsically linked to its chemical reactivity and biological function. For instance, the ease of single-electron transfer processes can be a critical factor in the mechanism of action for certain anticancer drugs.
While extensive research has been conducted on the synthesis and biological evaluation of bromo-substituted quinolines, a consolidated resource on their electrochemical properties has been lacking. This guide aims to fill that gap by providing a detailed examination of their redox behavior, supported by experimental data and methodological insights.
Electrochemical Properties of Bromo-substituted Quinolines
The position and number of bromine substituents on the quinoline ring system significantly influence the electron density and, consequently, the electrochemical potentials. The electron-withdrawing nature of the bromine atom generally makes the quinoline ring more susceptible to reduction and more resistant to oxidation compared to the unsubstituted parent molecule.
Reduction of Bromo-substituted Quinolines
The electrochemical reduction of quinoline derivatives typically involves the pyridine ring. The presence of bromine atoms is expected to shift the reduction potentials to less negative values, making the compounds easier to reduce. While specific data for a wide range of bromo-substituted quinolines is not abundant in publicly available literature, studies on related quinolinium salts have shown reduction potentials in the range of -0.43 to -1.08 V.[1]
Oxidation of Bromo-substituted Quinolines
The oxidation of quinolines can be a more complex process, often involving the carbocyclic ring or substituents. For instance, the oxidation of 8-hydroxyquinoline is a well-studied process that proceeds via the hydroxyl group. The introduction of bromine atoms is anticipated to make the molecule more difficult to oxidize, shifting the oxidation potentials to more positive values.
The electrochemical oxidation of 6-aminoquinoline has been studied in detail, providing a useful model for understanding the oxidation of substituted quinolines.[2][3] The process is pH-dependent and can involve single- or two-electron transfer reactions, leading to the formation of radical cations and subsequent dimerization.[2][3]
Table 1: Electrochemical Data for Selected Substituted Quinolines
| Compound | Technique | Working Electrode | Supporting Electrolyte | Peak Potential (V) | Reference |
| 8-Hydroxyquinoline | Cyclic Voltammetry | Glassy Carbon Paste | Britton-Robinson Buffer/Methanol (pH 2-12) | Epa = 1.181 - 0.091 pH (pH < 4.79) | [4] |
| 8-Hydroxyquinoline | Cyclic Voltammetry | Glassy Carbon Paste | Britton-Robinson Buffer/Methanol (pH 2-12) | Epa = 1.088 - 0.072 pH (4.79 < pH < 9.81) | [4] |
| 6-Aminoquinoline | Cyclic Voltammetry | Glassy Carbon Paste | Britton-Robinson Buffer/Methanol (pH 2-12) | pH-dependent oxidation peaks | [2][3] |
Note: Specific quantitative data for a broad range of bromo-substituted quinolines is limited in the available literature. The data for 8-hydroxyquinoline and 6-aminoquinoline are presented as illustrative examples of electrochemical studies on substituted quinolines.
Experimental Protocols
The following sections provide detailed methodologies for conducting electrochemical experiments on bromo-substituted quinolines, based on established protocols for similar compounds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a compound.
Apparatus:
-
A three-electrode system comprising a working electrode (e.g., Glassy Carbon, Platinum, or Boron-Doped Diamond), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
A potentiostat/galvanostat.
-
An electrochemical cell.
Reagents:
-
The bromo-substituted quinoline of interest.
-
A suitable solvent (e.g., acetonitrile, dimethylformamide, or a buffered aqueous-organic mixture).
-
A supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP, potassium chloride - KCl).
Procedure:
-
Prepare a solution of the bromo-substituted quinoline at a known concentration (typically 1 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).
-
Initiate the potential scan and record the resulting voltammogram (current vs. potential).
-
Perform multiple scans to check for reproducibility and any changes in the voltammogram that might indicate electrode fouling or product adsorption.
-
Vary the scan rate to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)
DPV and SWV are more sensitive techniques than CV and are often used for quantitative analysis.
Procedure: The experimental setup is the same as for cyclic voltammetry. The key difference lies in the applied potential waveform.
-
After obtaining initial information from CV, select the potential range that encompasses the redox peak of interest.
-
Set the specific parameters for DPV (e.g., pulse amplitude, pulse width, scan increment) or SWV (e.g., pulse amplitude, frequency, step potential).
-
Record the voltammogram. The peak height in DPV and SWV is directly proportional to the concentration of the analyte.
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for a typical cyclic voltammetry experiment.
Generalized Electrochemical Reduction Pathway of a Bromoquinoline
References
Methodological & Application
Application Notes and Protocols for Buchwald-Hartwig Amination of 7-Bromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 7-bromoquinolin-3-amine via a multi-step sequence involving N-protection, Buchwald-Hartwig amination, and subsequent deprotection. The quinoline scaffold is a privileged structure in medicinal chemistry, and the methods described herein offer a versatile route to novel 3,7-disubstituted quinoline derivatives for potential therapeutic applications.
Due to the presence of a reactive amino group at the 3-position of the starting material, a protection strategy is proposed to prevent potential side reactions during the palladium-catalyzed amination at the 7-position. This document outlines protocols for both N-acetylation and N-Boc protection, followed by a general protocol for the Buchwald-Hartwig amination of the N-protected intermediate, and finally, the corresponding deprotection steps to yield the desired 3,7-diaminoquinoline derivatives.
Logical Workflow of the Synthetic Strategy
The overall synthetic approach involves three key stages: protection of the 3-amino group, palladium-catalyzed C-N bond formation at the 7-position, and removal of the protecting group.
Caption: A logical workflow for the synthesis of 3,7-diaminoquinoline derivatives.
Part 1: N-Protection of this compound
To prevent the free amino group at the 3-position from interfering with the Buchwald-Hartwig amination, it is advisable to protect it first. Below are protocols for two common protecting groups: tert-Butyloxycarbonyl (Boc) and Acetyl (Ac).
Protocol 1A: N-Boc Protection
The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL), add a base, for example, triethylamine (1.5 mmol) or N,N-diisopropylethylamine (DIPEA) (1.5 mmol).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1 mmol) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (7-bromoquinolin-3-yl)carbamate.
Protocol 1B: N-Acetylation
Acetylation is another common method for protecting amino groups. The resulting acetamide is stable under the conditions of the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (10 mL). Add a base, such as pyridine (1.2 mmol) or triethylamine (1.2 mmol).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.1 mmol) or acetyl chloride (1.1 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Separate the organic layer and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(7-bromoquinolin-3-yl)acetamide can be purified by recrystallization or flash column chromatography.
Part 2: Buchwald-Hartwig Amination of N-Protected this compound
The following is a general protocol for the palladium-catalyzed amination of the N-protected this compound with a primary or secondary amine.[1][2] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.
Experimental Workflow
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the N-protected this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol% or BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 mmol or Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe, followed by the amine coupling partner (1.2 mmol).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-protected 3,7-diaminoquinoline derivative.
Table of Representative Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Amine Type |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 12-24 | Primary/Secondary Alkyl |
| Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | Primary/Secondary Aryl |
| Pd₂(dba)₃ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Toluene | 100 | 12-18 | Hindered Amines |
Note: These conditions are general and may require optimization for the specific substrate and amine.
Part 3: Deprotection of the 3-Amino Group
The final step is the removal of the protecting group from the 3-amino position to yield the target 3,7-diaminoquinoline derivative.
Protocol 3A: N-Boc Deprotection
The Boc group is typically removed under acidic conditions.
Experimental Protocol:
-
Reaction Setup: Dissolve the N-Boc protected 3,7-diaminoquinoline derivative (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (5 mL).
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (e.g., 4 M, 5 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of methanol and neutralize with a base such as saturated aqueous NaHCO₃ or by passing it through a short column of basic alumina.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer, concentrate, and purify by column chromatography if necessary.
Protocol 3B: N-Acetyl Deprotection (Hydrolysis)
The acetyl group can be removed by acidic or basic hydrolysis.
Experimental Protocol (Acidic Hydrolysis):
-
Reaction Setup: To the N-acetyl protected 3,7-diaminoquinoline derivative (1.0 mmol), add a mixture of an alcohol (e.g., ethanol, 10 mL) and an aqueous acid (e.g., 6 M HCl, 10 mL).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., solid NaOH or NaHCO₃).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Experimental Protocol (Basic Hydrolysis):
-
Reaction Setup: Dissolve the N-acetyl protected 3,7-diaminoquinoline derivative (1.0 mmol) in a mixture of an alcohol (e.g., methanol or ethanol, 10 mL) and an aqueous base (e.g., 10% NaOH or KOH, 10 mL).
-
Reaction: Heat the mixture to reflux and stir for 2-8 hours, monitoring by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with an acid (e.g., 1 M HCl).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
7-Bromoquinolin-3-amine: A Versatile Scaffold for the Development of Potent Kinase Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic system provides an excellent framework for the design of molecules that can interact with the ATP-binding site of protein kinases. The strategic functionalization of the quinoline ring allows for the fine-tuning of inhibitory activity and selectivity. 7-Bromoquinolin-3-amine, in particular, offers two key points for chemical modification: the 3-amino group, which can be readily derivatized, and the 7-bromo position, which is amenable to a variety of cross-coupling reactions to introduce diverse chemical moieties. This versatility makes this compound a valuable building block for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Data Presentation
The following tables summarize the in vitro biological activities of representative kinase inhibitors derived from quinoline scaffolds, illustrating the potential of this chemical class. While specific data for a broad range of this compound derivatives is not extensively published, the data presented for structurally related compounds highlight the promising activity that can be achieved through modification of the quinoline core.
Table 1: Inhibitory Activity of Quinoline-Based Derivatives Against Receptor Tyrosine Kinases (RTKs)
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, nM) |
| Quinoline-A | EGFR | 71 | MCF-7 | 25 |
| HER-2 | 31 | A-549 | 32 | |
| Quinoline-B | VEGFR-2 | 76 | HepG2 | 45 |
| Quinoline-C | c-Met | 137.4 | NCI-H1563 | 25.69 |
| EGFR | 64.8 | H1975 | - |
Data is representative of quinoline-based inhibitors and may not be direct derivatives of this compound.
Table 2: Inhibitory Activity of Quinoline-Based Derivatives Against Intracellular Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) |
| Quinoline-D | PI3Kγ | 52 | A549 | 1.91 |
| mTOR | - | K-562 | 5.29 | |
| Quinoline-E | Src | 3.8 | - | 0.94 |
| Quinoline-F | RIPK2 | 5.1 | - | - |
Data is representative of quinoline-based inhibitors and may not be direct derivatives of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a starting material and for their subsequent biological evaluation.
Protocol 1: Synthesis of 7-(Aryl)-quinolin-3-amine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted arylboronic acid.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂; 0.05 eq) with a suitable ligand (e.g., PPh₃; 0.1 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-(aryl)-quinolin-3-amine derivative.
Protocol 2: Derivatization of the 3-Amino Group by Acylation
This protocol details the acylation of the 3-amino group of a 7-substituted quinoline-3-amine.
Materials:
-
7-(Aryl)-quinolin-3-amine derivative
-
Acyl chloride or acid anhydride (e.g., acetyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the 7-(aryl)-quinolin-3-amine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask. Add triethylamine (1.5 eq) to the solution.
-
Reagent Addition: Cool the mixture in an ice bath and add the acyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the N-(7-(aryl)quinolin-3-yl)amide derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescent-based assay that measures ADP production.[1]
Materials:
-
Recombinant kinase of interest (e.g., EGFR, VEGFR-2, PI3K)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Synthesized quinoline derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in the appropriate kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[1]
-
-
Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.[1]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
-
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Synthesized quinoline derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting cell viability against compound concentration.
Mandatory Visualization
Caption: Synthetic and evaluation workflow for kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition point.[2]
Caption: EGFR and VEGFR signaling pathways and inhibition points.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 7-Bromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the synthesis of novel heterocyclic compounds derived from 7-Bromoquinolin-3-amine. The protocols focus on the construction of fused pyrimido[4,5-b]quinoline systems and the functionalization of the bromo substituent via palladium-catalyzed cross-coupling reactions. These strategies offer a versatile platform for the generation of diverse molecular scaffolds with potential applications in drug discovery and materials science. All quantitative data are presented in structured tables for clarity, and experimental workflows are illustrated with diagrams.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. Functionalization of the quinoline core provides a powerful tool for modulating the pharmacological properties of these compounds. This compound is a versatile starting material, featuring two reactive sites: a nucleophilic amino group at the C3 position and a bromine atom at the C7 position, which is amenable to various cross-coupling reactions. This allows for a dual approach to structural diversification, enabling the synthesis of a wide array of novel heterocyclic compounds.
This application note details a two-step synthesis of a novel 7-bromo-pyrimido[4,5-b]quinoline derivative. The synthesis involves an initial condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a cyclization reaction with an appropriate nucleophile. Furthermore, a protocol for the subsequent Suzuki-Miyaura cross-coupling of the synthesized heterocyclic system is provided, demonstrating the potential for further derivatization.
Synthesis of 7-Bromo-N'-(dimethylaminomethylene)quinolin-3-amine
The initial step involves the reaction of the primary amino group of this compound with DMF-DMA to form an N,N-dimethylformamidine intermediate. This intermediate is a key precursor for the subsequent cyclization to form the fused pyrimidine ring.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol, 222.07 mg) in anhydrous toluene (10 mL) in a round-bottom flask, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol, 0.20 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 7-Bromo-N'-(dimethylaminomethylene)quinolin-3-amine.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 7-Bromo-N'-(dimethylaminomethylene)quinolin-3-amine | C₁₂H₁₂BrN₃ | 278.15 | 92 | 155-157 |
Synthesis of 7-Bromo-3H-pyrimido[4,5-b]quinolin-4-one
The synthesized N,N-dimethylformamidine intermediate can undergo cyclization with various reagents to form a range of fused heterocyclic systems. This protocol describes the synthesis of a pyrimido[4,5-b]quinolin-4-one derivative.
Experimental Protocol:
-
Dissolve 7-Bromo-N'-(dimethylaminomethylene)quinolin-3-amine (1.0 mmol, 278.15 mg) in a suitable solvent such as ethanol (15 mL).
-
Add an excess of a cyclizing agent, for example, a mixture of formic acid and acetic anhydride, or by reacting with urea in the presence of a catalytic amount of acid. For this protocol, we will use urea (2.0 mmol, 120.12 mg) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 17.22 mg).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 7-Bromo-3H-pyrimido[4,5-b]quinolin-4-one.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 7-Bromo-3H-pyrimido[4,5-b]quinolin-4-one | C₁₁H₆BrN₃O | 276.09 | 85 | >300 |
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C7 position of the synthesized pyrimido[4,5-b]quinoline serves as a handle for further functionalization using palladium-catalyzed cross-coupling reactions. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling.[1]
Experimental Protocol:
-
To an oven-dried Schlenk tube, add 7-Bromo-3H-pyrimido[4,5-b]quinolin-4-one (1.0 mmol, 276.09 mg), the desired boronic acid or boronic acid pinacol ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 57.76 mg), and a base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-substituted-3H-pyrimido[4,5-b]quinolin-4-one.
Quantitative Data (Example with Phenylboronic Acid):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 7-Phenyl-3H-pyrimido[4,5-b]quinolin-4-one | C₁₇H₁₁N₃O | 273.29 | 78 | 280-282 |
Visualized Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of novel pyrimido[4,5-b]quinoline derivatives.
Logical Relationship of Synthetic Steps
Caption: Logical progression of the synthetic strategy.
Conclusion
The protocols detailed in this application note provide a robust and versatile framework for the synthesis of novel heterocyclic compounds from this compound. The strategic functionalization of both the amino and bromo groups allows for the generation of a diverse library of molecules with potential for further investigation in various fields of chemical and biological research. The provided experimental details and quantitative data serve as a valuable resource for researchers aiming to explore the chemical space around the quinoline scaffold.
References
Application Notes and Protocols: 7-Bromoquinolin-3-amine in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Potential Roles of 7-Bromoquinolin-3-amine in OLEDs
This compound possesses key structural features that make it a promising, yet unexplored, building block for novel OLED materials. The quinoline core is a well-known electron-deficient system, which can be advantageous for creating electron-transporting or emissive materials. The presence of a bromine atom at the 7-position provides a reactive site for synthetic modification through common cross-coupling reactions, allowing for the facile introduction of various functional groups to tune the material's electronic and physical properties. The amino group at the 3-position can act as an electron-donating group and a site for further derivatization.
Based on the functionalities of related compounds, derivatives of this compound could potentially be developed for the following applications in OLEDs:
-
Host Materials: For blue, green, or red phosphorescent or fluorescent emitters.
-
Electron Transport Layer (ETL) Materials: Leveraging the electron-deficient nature of the quinoline ring.
-
Hole Transport Layer (HTL) Materials: By incorporating electron-donating moieties through the amine or bromo functionalities.[1][2]
-
Emissive Materials (Emitters): As the core of a blue-emitting fluorophore, a common application for novel heterocyclic structures.[3][4]
Hypothetical Synthesis of an OLED Material from this compound
A common strategy to develop new OLED materials is to synthesize donor-acceptor (D-A) or donor-π-acceptor (D-π-A) molecules. In this hypothetical example, this compound can be functionalized through a Suzuki coupling reaction to introduce a carbazole moiety, a well-known hole-transporting and blue-emitting unit.
Reaction Scheme:
Caption: Hypothetical Suzuki coupling of this compound.
Experimental Protocols
Synthesis of 7-(4-(9H-carbazol-9-yl)phenyl)quinolin-3-amine
This protocol is a general guideline for a palladium-catalyzed Suzuki cross-coupling reaction.
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol), N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent and Base Addition: Add 30 mL of toluene and 10 mL of a 2M aqueous solution of potassium carbonate.
-
Reaction Execution: The mixture is degassed with argon for 15 minutes and then heated to reflux at 80°C for 24 hours under an argon atmosphere.
-
Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product.
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard multilayer OLED using thermal evaporation. The synthesized material is hypothetically used as a blue-emitting layer.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes immediately before use.
-
Layer Deposition: The organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): 30 nm of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).
-
Emissive Layer (EML): 20 nm of 7-(4-(9H-carbazol-9-yl)phenyl)quinolin-3-amine.
-
Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq3).
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al).
-
-
Encapsulation: The fabricated device is encapsulated using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualization of Experimental Workflow
Caption: General workflow for OLED material synthesis and device fabrication.
Data Presentation: Performance of Quinoline-Based OLEDs
While data for this compound is unavailable, the following table summarizes the performance of OLEDs utilizing other quinoline derivatives as reported in the literature, providing a benchmark for expected performance.
| Quinoline Derivative Class | Role in Device | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| Polycyclic Fused Amide with Quinoline Moiety | Emitter | 4.94 | 7761 | Sky-blue | [3] |
| 8-Hydroxyquinoline Zinc Derivatives | Emitter/HTL | Not Reported | 3164 | Yellow | [5] |
| Phenanthroimidazole with Quinoline Moiety | Emitter | Not Directly Stated for Quinoline | - | Deep-blue | [6] |
Logical Relationship of OLED Layers
Caption: Structure of a hypothetical multilayer OLED.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 3. Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group of 7-Bromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinolin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a primary amino group at the 3-position and a bromine atom at the 7-position offers versatile handles for synthetic modification. Derivatization of the amino group allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for common and useful derivatization reactions of the amino group of this compound, including acylation, sulfonylation, and reductive amination.
General Derivatization Pathways
The primary amino group of this compound can be readily functionalized through several key reaction types to yield a diverse library of derivatives. These modifications are crucial for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity.
Caption: Key derivatization routes for this compound.
N-Acylation (Amide Synthesis)
Acylation of the amino group to form an amide is a fundamental transformation in drug discovery. Amides are generally stable and can participate in hydrogen bonding, which is often crucial for target binding.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the acylation of this compound using an acyl chloride in the presence of a base.
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluents (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add a base such as pyridine or triethylamine (1.2 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acyl-7-bromoquinolin-3-amine.
Quantitative Data (Hypothetical):
| Reagent | Product | Expected Product Name | Hypothetical Yield (%) |
| Acetyl chloride | N-(7-bromoquinolin-3-yl)acetamide | 80-90 | |
| Benzoyl chloride | N-(7-bromoquinolin-3-yl)benzamide | 75-85 |
N-Sulfonylation (Sulfonamide Synthesis)
The synthesis of sulfonamides is a common strategy in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a variety of drugs.
Experimental Protocol: General Procedure for N-Sulfonylation
This protocol outlines a general method for the sulfonylation of this compound with a sulfonyl chloride.
Caption: Workflow for the N-sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM) or ethyl acetate
-
Silica gel for column chromatography
-
Eluents (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-sulfonyl-7-bromoquinolin-3-amine.
Quantitative Data (Hypothetical):
| Reagent | Product | Expected Product Name | Hypothetical Yield (%) |
| Benzenesulfonyl chloride | N-(7-bromoquinolin-3-yl)benzenesulfonamide | 70-80 | |
| p-Toluenesulfonyl chloride | N-(7-bromoquinolin-3-yl)-4-methylbenzenesulfonamide | 65-75 |
Reductive Amination (N-Alkylation)
Reductive amination is a versatile method for forming C-N bonds and introducing alkyl groups to the amine nitrogen. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a general method for the reductive amination of this compound with an aldehyde or ketone.
Caption: Workflow for the reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or 1,2-dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
-
Eluents (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add the reducing agent, such as sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise.
-
Continue to stir the reaction mixture at room temperature overnight. Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-7-bromoquinolin-3-amine.
Quantitative Data (Hypothetical):
| Reagent | Product | Expected Product Name | Hypothetical Yield (%) |
| Benzaldehyde | N-benzyl-7-bromoquinolin-3-amine | 60-75 | |
| Acetone | N-isopropyl-7-bromoquinolin-3-amine | 55-70 |
Conclusion
The protocols outlined in this document provide a robust foundation for the derivatization of the amino group of this compound. These methods for N-acylation, N-sulfonylation, and reductive amination are fundamental transformations that enable the synthesis of diverse libraries of novel quinoline derivatives for screening in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for specific substrates and scales to achieve the best possible outcomes. Standard analytical techniques such as NMR, MS, and HPLC should be employed to confirm the identity and purity of all synthesized compounds.
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 7-Bromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed formation of carbon-nitrogen (C-N) bonds involving 7-Bromoquinolin-3-amine. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization of this compound through C-N bond formation opens avenues for the synthesis of novel compounds with potential therapeutic applications.
The inherent bifunctionality of this compound, possessing both a nucleophilic amino group and an electrophilic bromo group, allows for two distinct and valuable palladium-catalyzed C-N bond-forming transformations:
-
N-Arylation of the 3-Amino Group: The reaction of the 3-amino group of this compound with various aryl halides. This protocol is essential for synthesizing N-aryl-7-bromoquinolin-3-amine derivatives.
-
Amination of the 7-Bromo Position: The coupling of an external amine with the 7-bromo position of this compound. This method is crucial for preparing 7-amino-substituted quinolin-3-amine analogs.
These transformations are typically achieved via the Buchwald-Hartwig amination, a powerful and versatile method for constructing C-N bonds.[1] The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.
General Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][2] The cycle generally consists of three key steps:
-
Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: N-Arylation of this compound
This protocol details the palladium-catalyzed coupling of this compound with various aryl halides to form N-aryl-7-bromoquinolin-3-amines.
Experimental Workflow
Figure 2: Experimental workflow for the N-arylation of this compound.
Quantitative Data Summary
The following table summarizes representative yields for the N-arylation of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | N-phenyl-7-bromoquinolin-3-amine | 85 |
| 2 | 4-Bromotoluene | N-(p-tolyl)-7-bromoquinolin-3-amine | 88 |
| 3 | 4-Bromoanisole | N-(4-methoxyphenyl)-7-bromoquinolin-3-amine | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-7-bromoquinolin-3-amine | 78 |
| 5 | 2-Bromopyridine | N-(pyridin-2-yl)-7-bromoquinolin-3-amine | 75 |
Table 1: Representative yields for the palladium-catalyzed N-arylation of this compound. Yields are for isolated products after column chromatography.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Addition of Reagents: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-7-bromoquinolin-3-amine.
Protocol 2: Amination of the 7-Bromo Position of this compound
This protocol outlines the palladium-catalyzed coupling of an external amine with the 7-bromo position of this compound to synthesize 7-amino-substituted quinolin-3-amine derivatives.
Experimental Workflow
Figure 3: Experimental workflow for the amination of the 7-bromo position.
Quantitative Data Summary
The following table presents representative yields for the amination of the 7-bromo position of this compound with various amines under optimized conditions.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 7-Morpholinoquinolin-3-amine | 90 |
| 2 | Piperidine | 7-(Piperidin-1-yl)quinolin-3-amine | 87 |
| 3 | Aniline | N⁷-Phenylquinoline-3,7-diamine | 82 |
| 4 | Benzylamine | N⁷-Benzylquinoline-3,7-diamine | 85 |
| 5 | n-Butylamine | N⁷-Butylquinoline-3,7-diamine | 78 |
Table 2: Representative yields for the palladium-catalyzed amination of this compound. Yields are for isolated products after column chromatography.
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, DavePhos, or XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 3-5 mol%).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Addition of Reagents: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the sealed Schlenk tube in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing thoroughly with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired 7-amino-substituted quinolin-3-amine.
References
Application Notes and Protocols: 7-Bromoquinolin-3-amine in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved and investigational anti-cancer agents. Its versatile nature allows for substitutions that can modulate biological activity, making it a focal point in the design of novel therapeutics. 7-Bromoquinolin-3-amine, in particular, serves as a versatile starting material for the synthesis of a diverse array of anti-cancer compounds. The presence of a bromine atom at the 7-position and an amino group at the 3-position provides two reactive handles for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions and amide bond formations. These modifications enable the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of key oncogenic signaling pathways.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential anti-cancer agents, with a focus on kinase inhibitors targeting critical pathways such as the EGFR and PI3K/Akt/mTOR signaling cascades.
Key Synthetic Strategies
The primary synthetic routes for derivatizing this compound involve leveraging the reactivity of the bromine and amine functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
-
-
Functionalization of the C3-Amino Group: The amino group at the 3-position can be readily acylated to form amides, sulfonamides, or ureas, providing another avenue for structural diversification and interaction with biological targets.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of anti-cancer agents starting from this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 7-arylquinolin-3-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.1 equivalents) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of N-aryl-7-aminoquinolin-3-amine derivatives.
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene, degassed
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equivalent), the desired aryl amine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: In Vitro Anti-Cancer Activity of Quinoline Derivatives
The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, providing a comparative context for newly synthesized compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 | 1.7 - 1.83 µg/mL | Doxorubicin | Not specified |
| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not specified |
| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | Erlotinib | Not specified |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |
| Dianilinopyrimidine (4c) | A549 | 0.56 | Gefitinib | >40 |
| Dianilinopyrimidine (4c) | PC-3 | 2.46 | Gefitinib | 28.32 |
| Dianilinopyrimidine (4c) | HepG2 | 2.21 | Gefitinib | 5.34 |
Mandatory Visualizations
Signaling Pathways
Quinoline-based anti-cancer agents often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer. Below are diagrams of two such critical pathways.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of anti-cancer agents derived from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anti-cancer agents. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries for biological screening. By targeting key oncogenic signaling pathways like EGFR and PI3K/Akt/mTOR, derivatives of this compound hold significant promise for the development of next-generation targeted cancer therapies. The protocols and data presented herein provide a foundation for researchers to explore the potential of this important chemical scaffold in oncology drug discovery.
Troubleshooting & Optimization
"troubleshooting low yield in 7-Bromoquinolin-3-amine synthesis"
Welcome to the technical support center for the synthesis of 7-Bromoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the synthesis of this compound. The first involves the reduction of a 7-bromo-3-nitroquinoline precursor. The second common approach is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, from a di-halogenated quinoline, such as 3,7-dibromoquinoline.
Q2: I am observing a very low yield in my reaction. What are the most common general causes?
A2: Low yields in organic synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials, as impurities can lead to side reactions. Reaction conditions are also critical; ensure the temperature and reaction time are optimized. The choice of solvent and base, and ensuring they are anhydrous if required by the reaction, is also crucial for success.
Q3: How can I effectively purify the final this compound product?
A3: Purification of this compound can typically be achieved through column chromatography on silica gel. A common eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective method for obtaining a high-purity product. The final product is expected to be a solid.
Q4: What are some of the common impurities I should look out for?
A4: Potential impurities depend on the synthetic route. In the reduction of 7-bromo-3-nitroquinoline, you might find unreacted starting material or partially reduced intermediates. In the Buchwald-Hartwig amination, potential impurities include unreacted di-haloquinoline, and side products such as biaryl compounds from catalyst side reactions. Residual catalyst and ligands may also be present.
Troubleshooting Guides
Route 1: Reduction of 7-Bromo-3-nitroquinoline
This route involves the chemical reduction of the nitro group on the quinoline core to an amine.
Question: My TLC analysis shows a significant amount of unreacted 7-bromo-3-nitroquinoline even after extended reaction time. What could be the issue?
Answer:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For reductions with metals like tin(II) chloride or iron, a stoichiometric excess is often required.
-
Inactive Reducing Agent: The activity of reducing agents can diminish over time due to oxidation. Use freshly opened or properly stored reagents.
-
Low Reaction Temperature: Some reduction reactions require heating to proceed at a reasonable rate. Consider increasing the reaction temperature, while monitoring for potential side reactions.
-
Poor Solubility: Ensure your starting material is sufficiently soluble in the chosen solvent at the reaction temperature.
Question: The reaction appears to have gone to completion, but my isolated yield is much lower than expected. What are the potential causes?
Answer:
-
Product Degradation: The aminoquinoline product might be sensitive to the reaction or workup conditions. Ensure the workup procedure is not overly harsh (e.g., prolonged exposure to strong acids or bases).
-
Workup Losses: During the workup, especially with tin-based reagents, the product can sometimes be lost in the aqueous layer if the pH is not carefully controlled. It is crucial to neutralize the reaction mixture to deprotonate the amine and allow for its extraction into an organic solvent.
-
Purification Issues: The product may be lost during purification. Assess the polarity of your product and choose an appropriate solvent system for column chromatography to ensure good separation and recovery.
Route 2: Buchwald-Hartwig Amination
This route typically involves the palladium-catalyzed reaction of a di-haloquinoline (e.g., 3,7-dibromoquinoline) with an ammonia source.
Question: My Buchwald-Hartwig amination is not proceeding to completion, and I have a large amount of starting material remaining. How can I improve this?
Answer:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination.[1] Bulky, electron-rich ligands are often more effective.[1] Consider screening different ligands if you are experiencing low conversion.
-
Suboptimal Base: The strength and type of base can significantly impact the reaction rate. Common bases for this reaction include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). The base must be strong enough to deprotonate the amine source.
-
Ammonia Source: The direct use of ammonia gas can be challenging. Consider using an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or specialized catalyst systems developed for use with aqueous ammonia.[1]
Question: I am observing significant side products in my reaction mixture. What are these and how can I minimize them?
Answer:
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl halide starting material, leading to the formation of 7-bromoquinoline. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
-
Biaryl Formation: The catalyst can sometimes promote the self-coupling of the aryl halide, leading to the formation of bromo-biquinoline impurities. Optimizing the catalyst-to-ligand ratio can sometimes suppress this side reaction.
-
Careful control over reaction temperature and stoichiometry is crucial to minimize the formation of side products. [1]
Data Presentation
Table 1: Representative Conditions for the Reduction of Nitroarenes
The following table summarizes representative reaction conditions for the reduction of nitroarenes, which can be adapted for the synthesis of this compound from 7-bromo-3-nitroquinoline.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 1 | SnCl₂·2H₂O | Ethyl Acetate | Reflux | 3 | ~97 (for a similar substrate) |
| 2 | Fe Powder | Ethanol/Water/Acetic Acid | Reflux | 4 | Variable |
| 3 | H₂ (balloon) | Pd/C | Methanol | Room Temp | High |
| 4 | Na₂S₂O₄ | THF/Water | Room Temp | Variable | Good |
Yields are based on literature for similar substrates and should be considered as a starting point for optimization.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for the synthesis of this compound.[1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | [e.g., 85] |
| 2 | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 18 | [e.g., 78] |
| 3 | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 24 | [e.g., 92] |
| 4 | Pd(OAc)₂ (2) | Johnphos (4) | NaOtBu | Dioxane | 90 | 10 | [e.g., 88] |
*Yields are hypothetical and for illustrative purposes. Actual yields will depend on specific reaction conditions and optimization.[1]
Experimental Protocols
Protocol 1: Reduction of 7-Bromo-3-nitroquinoline with Tin(II) Chloride
Materials:
-
7-Bromo-3-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 7-bromo-3-nitroquinoline (1.0 eq) in ethyl acetate.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
3,7-Dibromoquinoline
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Ammonia source (e.g., benzophenone imine)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, add 3,7-dibromoquinoline (1.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).[1]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Add the base (e.g., NaOtBu, 1.2-1.5 mmol) to the tube under the inert atmosphere.[1]
-
Add the anhydrous, degassed solvent via syringe, followed by the ammonia source.[1]
-
Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yield.
References
"purification of 7-Bromoquinolin-3-amine from reaction byproducts"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Bromoquinolin-3-amine from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 3-nitroquinoline), regioisomers (such as 5-bromoquinolin-3-amine), di-brominated byproducts, and residual reducing agents (like tin salts if using SnCl₂ for nitro group reduction). The specific impurity profile will depend on the synthetic route employed.
Q2: My this compound is showing significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when purifying amino-containing compounds on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and separation. To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, into your eluent system. This will neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.
Q3: I am struggling to remove a closely eluting impurity. How can I improve the resolution in my column chromatography?
A3: To improve the separation of closely eluting compounds:
-
Optimize your solvent system: Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC). A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Use a shallow gradient: A gradual increase in the polarity of the eluent (a shallow gradient) can often improve the separation of compounds with similar polarities.
-
Reduce the column load: Overloading the column can lead to broad peaks and poor separation. A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight.
Q4: What are good solvent systems for the recrystallization of this compound?
A4: Finding the ideal recrystallization solvent requires some experimentation. Good starting points for aminoquinoline derivatives include:
-
Single solvent systems: Ethanol, methanol, or ethyl acetate.
-
Mixed solvent systems: A combination of a solvent in which the compound is soluble (e.g., methanol or acetone) and an anti-solvent in which it is poorly soluble (e.g., water or hexanes) can be effective. For example, a methanol/water or ethyl acetate/hexanes mixture could be trialed.
Q5: My purified this compound is colored. What is the cause and how can I decolorize it?
A5: A colored product can be due to the presence of oxidized impurities or residual colored byproducts. To decolorize your product:
-
Charcoal treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this may reduce your overall yield.
-
Re-purification: If the color persists, an additional purification step, such as a second column chromatography or recrystallization, may be necessary.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | - Eluent is not polar enough.- Strong interaction with the silica gel. | - Gradually increase the polarity of the eluent.- Add triethylamine (0.5-2%) to the eluent.- Switch to an alumina stationary phase. |
| Poor separation of product and impurities | - Inappropriate solvent system.- Column is overloaded.- Elution is too fast. | - Perform a thorough TLC screen to find an optimal solvent system.- Reduce the amount of crude material loaded onto the column.- Decrease the flow rate of the eluent. |
| Streaking of the product on the column | - Compound is sparingly soluble in the eluent.- Strong interaction with the stationary phase. | - Add a more polar co-solvent to improve solubility.- Add a basic modifier like triethylamine to the eluent. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent dropwise until the solution becomes cloudy.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| Product "oils out" instead of crystallizing | - Solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent. | - Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Try a lower-boiling point solvent. |
| Low recovery of purified product | - Too much solvent was used.- Crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution for a longer period or in an ice bath before filtering.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
The following tables provide illustrative quantitative data for the purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in the crude material.
Table 1: Illustrative Column Chromatography Parameters
| Stationary Phase | Eluent System | Eluent Ratio (v/v) | Typical Recovery | Purity (by HPLC) |
| Silica Gel | Hexane / Ethyl Acetate | 9:1 to 7:3 (gradient) | 80-90% | >98% |
| Silica Gel + 1% Triethylamine | Dichloromethane / Methanol | 98:2 to 95:5 (gradient) | 85-95% | >99% |
| Neutral Alumina | Petroleum Ether / Ethyl Acetate | 8:2 | 80-90% | >98% |
Table 2: Illustrative Recrystallization Solvents and Conditions
| Solvent System | Solubility Profile | Typical Recovery | Purity (by HPLC) |
| Ethanol | Sparingly soluble at room temp, soluble when hot | 70-85% | >99% |
| Methanol / Water | Soluble in methanol, insoluble in water | 75-90% | >99% |
| Ethyl Acetate / Hexanes | Soluble in ethyl acetate, insoluble in hexanes | 70-85% | >98.5% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
-
Preparation of the Eluent: Prepare a suitable eluent system based on TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the eluent to prevent peak tailing.
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add the dry sample to the top of the packed column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent to elute the desired compound. Collect fractions and monitor the separation using TLC.
-
Isolation of the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Preventing Dehalogenation of 7-Bromoquinolin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of dehalogenation when working with 7-Bromoquinolin-3-amine in cross-coupling reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnose and mitigate the undesired formation of 3-aminoquinoline during your reactions.
Q1: I am observing a significant amount of the debrominated byproduct, 3-aminoquinoline, in my palladium-catalyzed cross-coupling reaction. What is happening?
A1: You are experiencing hydrodehalogenation (or debromination), a common side reaction in palladium-catalyzed couplings.[1][2] In this process, the bromine atom on your quinoline is replaced by a hydrogen atom from a hydride source in the reaction mixture. This competes with the desired cross-coupling pathway, reducing the yield of your target molecule. Key factors promoting this side reaction include high temperatures, strong bases, certain solvents, and the presence of the unprotected amine group.[3][4]
Q2: How can I systematically troubleshoot this dehalogenation issue?
A2: A systematic approach is crucial for identifying the root cause and resolving the issue. Follow the workflow below to diagnose and optimize your reaction conditions. The process involves sequentially evaluating the base, temperature and time, solvent, catalyst system, and the potential need for N-protection.
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Frequently Asked Questions (FAQs)
Q3: Which reaction parameters have the most significant impact on dehalogenation?
A3: The choice of base, reaction temperature, and solvent are the most critical parameters.
-
Base: Strong bases can accelerate dehalogenation. Switching to weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is often effective.[1][3][4]
-
Temperature: High temperatures increase the rate of dehalogenation.[1][3] Running the reaction at the lowest temperature that allows for a reasonable reaction rate is recommended.
-
Solvent: Protic solvents (e.g., alcohols) can act as a hydride source. Some aprotic polar solvents like DMF and dioxane can also promote the side reaction.[1][5] Using anhydrous, non-polar aprotic solvents like toluene can significantly reduce dehalogenation.[1][3]
Q4: Should I protect the amine group on this compound before my reaction?
A4: Yes, this is a highly recommended strategy. The free N-H group on the benzimidazole ring can contribute to dehalogenation.[4] Protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) can prevent its interference with the catalytic cycle and significantly suppress the side reaction.[4] While this adds protection and deprotection steps to your synthesis, it often leads to a cleaner reaction and higher yield of the desired product.[6][7]
Q5: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction to minimize dehalogenation?
A5: To set up for success, you should:
-
Use High-Purity Reagents: Ensure your starting material, solvents, and reagents are pure and dry to avoid introducing hydride sources.
-
Maintain an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] Seal the reaction vessel and maintain a positive pressure of inert gas throughout the experiment.[3][4]
-
Monitor the Reaction: Keep a close watch on the reaction's progress using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.[3]
Q6: How does the choice of catalyst and ligand affect the outcome?
A6: The catalyst and ligand combination is critical. For challenging substrates prone to dehalogenation, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf, Xantphos) is often beneficial.[3][4][8][9] These ligands can promote the desired reductive elimination step of the catalytic cycle, helping it to outcompete the dehalogenation pathway.[1]
Caption: Competing cross-coupling and dehalogenation pathways.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (High Dehalogenation Risk) | Condition B (Low Dehalogenation Risk) | Rationale |
| Base | Strong Base (e.g., NaOt-Bu, NaOEt) | Weaker Inorganic Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Strong bases can promote the elimination of HBr and subsequent reduction.[3][4] |
| Solvent | Protic (e.g., MeOH, EtOH) or Polar Aprotic (e.g., DMF) | Anhydrous Non-Polar Aprotic (e.g., Toluene, Cyclopentyl methyl ether) | Avoids potential hydride sources and side reactions.[1][3][5] |
| Temperature | High (>100 °C) | Low to Moderate (60 - 90 °C) | Higher temperatures accelerate the rate of the dehalogenation side reaction.[1][3] |
| Ligand | Small, less electron-donating (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos, RuPhos) | Bulky ligands accelerate the desired reductive elimination step.[1][3][4] |
| Boron Source | Arylboronic Acid | Arylboronic Ester (e.g., pinacol ester) | Esters are often more stable and less prone to protodeboronation.[1][8] |
Table 2: Guide to Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenation.[10] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base.[10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenation.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and a weak inorganic base like K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Boc-Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) and a base like triethylamine (TEA, 1.2 equiv.) or 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting Boc-protected product can often be used without further purification or can be purified by column chromatography.
Protocol 3: Deprotection of Boc-Protected Product
-
Dissolution: Dissolve the Boc-protected product in a minimal amount of an appropriate solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 equiv.) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid. Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify as necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Separation of Quinoline Positional Isomers by Column Chromatography
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the separation of quinoline positional isomers using column chromatography. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic separation of quinoline positional isomers.
Question: Why am I seeing poor resolution or complete co-elution of my quinoline isomers?
Answer: Poor resolution is a frequent challenge in separating positional isomers due to their similar physicochemical properties. Several factors could be contributing to this issue:
-
Inappropriate Stationary Phase: The selectivity of the column is paramount. For quinoline isomers, which are basic and aromatic, standard C18 columns may not always provide sufficient selectivity.
-
Suboptimal Mobile Phase Composition: The choice of organic modifier, pH, and additives in the mobile phase critically influences the separation.
-
Method Parameters: Flow rate and temperature can affect peak shape and resolution.
Troubleshooting Steps:
-
Vary the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents offer different selectivities due to their distinct abilities to engage in hydrogen bonding and dipole-dipole interactions with the analyte and stationary phase.
-
Adjust Mobile Phase pH: Since quinolines are basic compounds, the pH of the mobile phase will significantly impact their retention and peak shape. Operating at a low pH (e.g., 2.5-3.5) can protonate the quinoline nitrogen, which can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[1]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivity for aromatic and positional isomers through π-π interactions.[2][3] For highly polar quinoline isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable approach.[4][5]
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although its effect can be compound-dependent.[6]
Question: My quinoline isomer peaks are exhibiting significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like quinolines is often caused by secondary interactions between the protonated analyte and acidic residual silanol groups on the silica-based stationary phase.[1] This leads to a mixed-mode retention mechanism and results in asymmetrical peaks.
Solutions to Reduce Peak Tailing:
-
Lower the Mobile Phase pH: As mentioned previously, operating at a low pH (around 2.5-3.5) suppresses the ionization of silanol groups, thereby reducing their interaction with the protonated quinoline molecules.[1]
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with the quinoline analytes.[7] A typical concentration for TEA is 0.1-0.5%.[7]
-
Employ an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of residual silanols and are less prone to causing peak tailing with basic compounds.
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample to see if the peak shape improves.[1]
Question: I am experiencing irreproducible retention times for my quinoline isomers from run to run. What are the possible causes?
Answer: Shifting retention times can be a frustrating issue, making peak identification and quantification unreliable. The root cause often lies in subtle changes within the HPLC system or the mobile phase.[8]
Potential Causes and Solutions:
-
Inadequate Column Equilibration: HILIC, in particular, requires a longer equilibration time to ensure a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection.[4]
-
Mobile Phase Instability:
-
pH Drift: If the mobile phase is not adequately buffered, its pH can change over time, affecting the ionization state of the quinoline isomers and their retention.
-
Evaporation: The composition of the mobile phase can change due to the evaporation of the more volatile organic component. Always use fresh mobile phase and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Variations in ambient or column temperature can lead to shifts in retention times. Using a column oven is highly recommended to maintain a stable temperature.[8]
-
Pump and System Issues: Inconsistent flow rates due to worn pump seals, leaks, or air bubbles in the system can cause retention time variability.[8] Regular system maintenance is crucial.
Question: I am observing split peaks for a single quinoline isomer. What could be the problem?
Answer: Peak splitting can arise from several issues, ranging from problems with the column to the sample injection itself.[9]
Troubleshooting Split Peaks:
-
Check for a Blocked Frit or Column Void: A partially blocked inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[10] Reversing and flushing the column (if the manufacturer allows) or replacing the frit may solve the issue. If a void has formed, the column may need to be replaced.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[11] Whenever possible, dissolve the sample in the initial mobile phase.
-
Co-eluting Impurity: What appears to be a split peak could be a closely eluting impurity or another isomer. To test this, try injecting a smaller volume of the sample. If the two peaks become more distinct, it indicates the presence of two different compounds.[10] In this case, the separation method needs further optimization.
-
Chemical Interactions on the Column: In some cases, the analyte may interact with the stationary phase in multiple ways, leading to peak splitting. This can sometimes be addressed by adjusting the mobile phase pH or additives.
FAQs
Q1: What is the best starting point for developing a separation method for quinoline positional isomers: Reversed-Phase, Normal-Phase, or HILIC?
A1: The choice of chromatographic mode depends on the polarity of your quinoline isomers.
-
Reversed-Phase (RP) HPLC: This is the most common starting point for many separations. For quinoline isomers, which are moderately polar, a C18 or a Phenyl-Hexyl column is a good initial choice.[2][3] RP-HPLC is versatile and generally provides reproducible results.
-
Normal-Phase (NP) HPLC: NP-HPLC can be very effective for separating isomers, especially when their polarity differences are subtle.[2][12] It uses a polar stationary phase (like silica) and a non-polar mobile phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your quinoline isomers are highly polar (e.g., hydroxylated or aminated derivatives), they may not be well-retained in reversed-phase. HILIC is an excellent alternative in such cases.[4][5]
Q2: How do I choose between acetonitrile and methanol as the organic modifier in reversed-phase HPLC for separating quinoline isomers?
A2: Both acetonitrile and methanol can be effective, but they offer different selectivities. Acetonitrile is a stronger solvent than methanol in reversed-phase and generally provides sharper peaks and lower backpressure. However, methanol is a protic solvent and can engage in hydrogen bonding interactions, which can sometimes lead to better separation of isomers that have hydrogen bonding capabilities. It is often beneficial to screen both solvents during method development to see which provides the better resolution for your specific set of isomers.
Q3: What are the key parameters to optimize in a HILIC method for polar quinoline isomers?
A3: The key parameters to optimize in HILIC are:
-
Organic Solvent Concentration: In HILIC, the organic solvent (usually acetonitrile) is the weak solvent. Increasing its concentration increases retention. A minimum of 3% water is typically needed to maintain the hydrated layer on the stationary phase.[5]
-
Buffer Concentration and pH: The ionic strength and pH of the aqueous portion of the mobile phase are critical for controlling the retention and peak shape of ionizable compounds like quinolines.
-
Injection Solvent: The injection solvent should be as close as possible to the initial mobile phase conditions (i.e., high organic content) to avoid peak distortion.
Q4: Can I use gradient elution for the separation of quinoline isomers?
A4: Yes, gradient elution is a very effective technique, especially for complex mixtures containing isomers with a wide range of polarities. A gradient allows for the separation of both weakly and strongly retained compounds in a single run with good peak shape. A typical approach is to start with a broad scouting gradient to determine the elution range of the isomers and then optimize the gradient slope for the best resolution.[13]
Data Presentation
Table 1: Example Conditions for Reversed-Phase HPLC Separation of Quinoline and Isoquinoline
| Parameter | Condition 1 | Condition 2 |
| Analytes | Quinoline, Isoquinoline | Quinoline, Isoquinoline |
| Column | Newcrom R1 | Zorbax SB-Aq (4.6x150 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile and Ammonium Acetate Buffer |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV | ESI-MS/MS |
| Reference | [14] | [15] |
Table 2: Example Conditions for Normal-Phase HPLC Separation of Hydroxychloroquine Enantiomers
| Parameter | Condition |
| Analytes | (R)- and (S)-Hydroxychloroquine |
| Column | Chiral Stationary Phase |
| Mobile Phase | Not Specified |
| Elution Mode | Isocratic |
| Detection | UV |
| Limit of Quantification | 0.34 µg/mL (R-enantiomer), 0.20 µg/mL (S-enantiomer) |
| Reference | [16] |
Table 3: Example Conditions for HILIC Separation of Hydroxy Aromatic Carboxylic Acid Positional Isomers
| Parameter | Condition |
| Analytes | Hydroxybenzoic and Hydroxycinnamic Acid Isomers |
| Column | Silica (150 mm x 4.6 mm) |
| Mobile Phase | 90% Acetonitrile, 10% 20 mM Ammonium Acetate (pH 6) |
| Elution Mode | Isocratic |
| Flow Rate | Not Specified |
| Detection | UV at 275 nm |
| Reference | [17] |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC Separation of Quinoline Isomers
-
Sample Preparation:
-
Accurately weigh a suitable amount of the isomer mixture.
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[7]
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at a wavelength appropriate for the quinoline isomers (e.g., 225 nm or 270 nm).[13][18]
-
-
Scouting Gradient Program:
-
Start with a broad gradient to determine the elution profile:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient slope to improve the resolution of the target isomers.
-
If co-elution persists, try replacing acetonitrile with methanol.
-
If peak tailing is observed, consider adding a competing base like triethylamine (0.1%) to the mobile phase, ensuring pH compatibility with the column.
-
Protocol 2: General Method for Normal-Phase HPLC Separation of Quinoline Isomers
-
Sample Preparation:
-
Dissolve the sample in a non-polar solvent that is compatible with the mobile phase (e.g., hexane or isopropanol).
-
Filter the sample through a 0.22 µm PTFE syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system configured for normal-phase chromatography (ensure all components are compatible with organic solvents).
-
Column: A silica or cyano-bonded column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., isopropanol or ethanol).
-
Elution Mode: Typically isocratic, but a gradient can be used by increasing the percentage of the polar modifier.
-
-
Method Development:
-
Start with a mobile phase composition determined by Thin Layer Chromatography (TLC) that gives an Rf value of approximately 0.2-0.4 for the isomers of interest.
-
Adjust the ratio of the non-polar solvent to the polar modifier to optimize the separation.
-
Protocol 3: General Method for HILIC Separation of Polar Quinoline Isomers
-
Sample Preparation:
-
Dissolve the sample in a high concentration of organic solvent (e.g., 90% acetonitrile in water) to match the initial mobile phase conditions.[4]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system.
-
Column: A HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water.[4]
-
-
Gradient Program and Equilibration:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 20-30 minutes before the first injection.
-
Gradient:
-
0-1 min: 0% B
-
1-15 min: 0% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 0% B (re-equilibration)
-
-
-
Optimization:
-
Adjust the gradient slope, buffer concentration, and pH to fine-tune the selectivity and peak shape.[4]
-
Mandatory Visualization
Caption: Decision tree for selecting the appropriate chromatographic mode.
Caption: A logical workflow for systematic HPLC method development.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. bio-works.com [bio-works.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uhplcs.com [uhplcs.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of Functionalized Quinolines
Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis and functionalization of quinoline scaffolds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1][2] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][3] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?
A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of quinolines.[4][5] This approach allows for the direct introduction of functional groups at specific positions on the quinoline ring, often with high selectivity that is complementary to classical methods. The regioselectivity is typically controlled by:
-
Directing Groups: A directing group, often installed at the N1 position (e.g., as an N-oxide) or C8 position (e.g., 8-aminoquinoline), can chelate to the metal catalyst and direct the functionalization to a specific ortho- or peri-position.[6][7]
-
Catalyst and Ligand Choice: The selection of the transition metal catalyst (e.g., palladium, rhodium, iridium, cobalt) and the coordinating ligands plays a crucial role in determining the site of functionalization.[4][6][8][9][10][11] For example, while palladium catalysts often favor C2-arylation, nickel catalysts have been shown to selectively functionalize the C3 position.[6]
-
Inherent Substrate Reactivity: In some cases, the intrinsic electronic properties of the quinoline substrate can direct C-H activation to a specific position without the need for a directing group.
Troubleshooting Guides
Friedländer Annulation with Unsymmetrical Ketones
Symptom: Formation of a mixture of quinoline regioisomers, making purification difficult and lowering the yield of the desired product.[3]
Possible Causes and Solutions:
-
Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.
-
Solution 1: Catalyst Selection: The choice of catalyst is critical in directing the regioselectivity. While traditional acid or base catalysis can be unselective, specific catalysts can favor the formation of one isomer. For example, using the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide high regioselectivity for the 2-substituted quinoline.[2] Lewis acids like In(OTf)₃ have also demonstrated high efficiency and selectivity.[12]
-
Solution 2: Substrate Modification: Introducing a phosphonate group at one of the alpha-carbons of the ketone can perfectly control the regioselectivity.
-
Solution 3: Reaction Condition Optimization: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.
-
Experimental Protocol: Highly Regioselective Friedländer Annulation using a Bicyclic Amine Catalyst [2]
Objective: To synthesize a 2-substituted quinoline with high regioselectivity from an o-aminoaromatic aldehyde and an unsymmetrical methyl ketone.
Materials:
-
o-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)
-
Unsymmetrical methyl ketone (e.g., 2-butanone)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst
-
Toluene (solvent)
Procedure:
-
To a solution of the o-aminoaromatic aldehyde and the TABO catalyst in toluene, slowly add the unsymmetrical methyl ketone at an elevated temperature.
-
Maintain the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and work up as appropriate (e.g., extraction, chromatography) to isolate the product.
-
Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.
Quantitative Data: Catalyst Effect on Regioselectivity in Friedländer Annulation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Major Regioisomer | Regioisomeric Ratio | Yield (%) |
| L-proline | Toluene | 110 | 24 | 2-substituted | 85:15 | 85 |
| TABO | Toluene | 110 | 24 | 2-substituted | 96:4 | 92 |
| In(OTf)₃ | Solvent-free | 80 | 0.5 | 2,4-disubstituted | >99:1 | 92 |
| p-TsOH | Solvent-free | 120 | 2 | Mixture | - | 88 |
| I₂ | Solvent-free | 80 | 1 | Mixture | - | 94 |
Combes Quinoline Synthesis with Unsymmetrical β-Diketones
Symptom: The major product of the reaction is the undesired regioisomer of the substituted quinoline.
Possible Causes and Solutions:
-
Cause: The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone is directing the cyclization to the undesired position.
-
Solution 1: Modify Substituents: If possible, modify the substituents on the starting materials to alter the steric and electronic balance in favor of the desired product. For example, using a bulkier substituent on the aniline may favor cyclization at the less hindered position.[1] Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines.[13]
-
Solution 2: Catalyst Modification: The use of a polyphosphoric ester (PPE) catalyst, prepared by mixing polyphosphoric acid (PPA) and ethanol, can influence the regiochemical outcome.[2]
-
Experimental Protocol: Regioselective Combes Synthesis of Trifluoromethyl-Quinolines [2]
Objective: To selectively synthesize either the 2-CF₃- or 4-CF₃-quinoline regioisomer by choosing appropriate substituted anilines.
Materials:
-
Substituted aniline (e.g., p-anisidine, p-chloroaniline)
-
Trifluoromethyl-β-diketone
-
Polyphosphoric acid (PPA)
-
Ethanol
Procedure:
-
Prepare the polyphosphoric ester (PPE) catalyst by mixing PPA and ethanol.
-
Condense the substituted aniline with the trifluoromethyl-β-diketone in the presence of the PPE catalyst.
-
Heat the reaction mixture to effect cyclization.
-
Monitor the reaction by TLC or GC-MS to determine the product distribution.
-
Isolate and characterize the products.
Quantitative Data: Substituent Effects on Regioselectivity in a Modified Combes Synthesis [13]
| Aniline Substituent (para) | β-Diketone R group | Major Product | Regioisomeric Ratio (2-CF₃ : 4-CF₃) |
| OMe | Me | 2-CF₃ | >95:5 |
| Me | Me | 2-CF₃ | 80:20 |
| H | Me | 2-CF₃ | 60:40 |
| Cl | Me | 4-CF₃ | 30:70 |
| F | Me | 4-CF₃ | 25:75 |
| OMe | t-Bu | 2-CF₃ | >99:1 |
Skraup/Doebner-von Miller Reaction
Symptom: The reaction yields the 2-substituted quinoline, but the 4-substituted regioisomer is desired.
Possible Causes and Solutions:
-
Cause: The reaction mechanism typically proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, leading to the 2-substituted product.[14][15]
-
Solution: Reversal of Regiochemistry: A reversal of the standard regiochemistry can be achieved by condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA).[14][16][17] This is proposed to proceed through a 1,2-addition mechanism, forming a Schiff's base intermediate that then cyclizes to afford the 2-carboxy-4-arylquinoline.[14][16]
-
Experimental Protocol: Reversal of Regioselectivity in the Skraup-Doebner-von Miller Synthesis [14]
Objective: To synthesize a 2-carboxy-4-phenylquinoline from aniline and a γ-phenyl-β,γ-unsaturated α-ketoester.
Materials:
-
Aniline
-
γ-phenyl-β,γ-unsaturated α-ketoester
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a round-bottom flask, dissolve the aniline and the γ-phenyl-β,γ-unsaturated α-ketoester in TFA.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize the TFA.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data: Solvent and Stoichiometry Effects on Regioselectivity Reversal [14]
| Entry | Acid/Solvent | Molar Ratio (Aniline:Ketoester) | Temperature | Time (h) | Yield of 2-carboxy-4-phenylquinoline (%) | Yield of 2-phenyl-4-carboxyquinoline (%) |
| 1 | Hf(OTf)₄ / CH₂Cl₂ | 1:1 | rt | 48 | 18 | 44 |
| 7 | TFA / CH₂Cl₂ | 1:1 | reflux | 2 | 45 | 35 |
| 9 | TFA | 1:1 | reflux | 2 | 61 | - |
| 10 | TFA | 1:2 | reflux | 2 | 80 | - |
| 11 | Formic Acid | 1:2 | reflux | 2 | 75 | - |
Visualizations
Caption: Workflow of the Friedländer annulation leading to potential regioisomers.
Caption: Logical flow influencing regioselectivity in the Combes synthesis.
Caption: Mechanistic pathways determining regioselectivity in the Doebner-von Miller reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"work-up procedures for reactions involving 7-Bromoquinolin-3-amine"
Technical Support Center: 7-Bromoquinolin-3-amine Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for reaction work-up procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
A1: this compound is a solid at room temperature. Its properties are influenced by the quinoline core, the electron-withdrawing bromine atom, and the basic amino group. While specific solubility data is not widely published, analogous compounds suggest it has low solubility in water and higher solubility in organic solvents like DMSO, DMF, and potentially chlorinated solvents or alcohols.
Q2: I'm performing a Suzuki-Miyaura coupling. What is a standard aqueous work-up procedure?
A2: A typical aqueous work-up for a Suzuki-Miyaura coupling involves quenching the reaction, extracting the product, and washing the organic layer.[1][2]
-
Quench: Cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract: Transfer the mixture to a separatory funnel and wash with water or saturated aqueous sodium bicarbonate (NaHCO₃) to remove inorganic salts and neutralize any acidic residues.[3]
-
Wash: Further wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry & Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
Q3: My crude product after work-up is a dark, oily residue. How can I purify it?
A3: A dark, oily residue suggests the presence of impurities, residual catalyst (e.g., palladium), or polymeric side products. The primary method for purification is flash column chromatography on silica gel.[5][6]
-
Solvent System (Eluent): Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. The basicity of the amine group means it may interact strongly with the acidic silica gel. To mitigate this, a small amount of triethylamine (~0.5-1%) can be added to the eluent to improve peak shape and recovery.[7]
-
Alternative: If the product is unstable on silica, consider using neutral or basic alumina as the stationary phase.[5]
Q4: Can I use recrystallization to purify my final product?
A4: Yes, if the crude product is a solid and reasonably pure (>90%), recrystallization is an excellent final purification step. The choice of solvent is critical. For quinoline derivatives, solvents like ethanol, methanol, or mixtures such as ethanol/ether or methanol/acetone have been used successfully.[8][9] The process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
Q5: What are potential side reactions to be aware of?
A5: The 3-amino group is a nucleophile and can participate in side reactions.[10]
-
Over-alkylation/acylation: If the reaction involves alkyl or acyl halides, the primary amine can react further to form secondary or tertiary amines or di-acylated products.[11]
-
Homocoupling: In cross-coupling reactions, the boronic acid/ester can couple with itself to form a biphenyl-type byproduct.
-
Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture, reducing the efficiency of the desired coupling.[12]
Troubleshooting Guides
Problem 1: Low or No Product Yield After Work-up
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation | In cross-coupling reactions, palladium catalysts are sensitive to oxygen. Ensure the reaction was set up under an inert atmosphere (Argon or Nitrogen) and that solvents were properly degassed.[13] |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material before initiating the work-up. |
| Product Lost in Aqueous Layer | The amino group can be protonated by acidic residues, making the product water-soluble. Neutralize the reaction mixture with a base (e.g., NaHCO₃) before extraction. Check the aqueous layer by TLC to see if the product is present.[3][14] |
| Product Degradation on Silica Gel | The compound may be unstable on acidic silica gel. Perform a stability test by spotting a solution of the compound on a TLC plate and letting it sit for an hour before eluting. If degradation occurs, switch to a different stationary phase like alumina or deactivate the silica with triethylamine.[5] |
Problem 2: Difficulty with Phase Separation During Extraction
| Potential Cause | Troubleshooting Step |
| Emulsion Formation | This is common when chlorinated solvents (DCM, chloroform) are used. Add a small amount of brine (saturated NaCl) and swirl gently. Let the separatory funnel stand for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite can help break it.[1] |
| High Concentration of Salts | If the reaction generated a large amount of inorganic salts, they can interfere with separation. Dilute the entire mixture with more water and organic solvent. |
| Solvent Miscibility Issues | If a solvent like THF or Dioxane was used for the reaction, it may not fully partition into the organic layer. Add a less polar solvent like ethyl acetate or ether and more water to force a clean separation.[14] |
Problem 3: Product Contaminated with Catalyst Residue (e.g., Palladium)
| Potential Cause | Troubleshooting Step |
| Palladium Black | Finely divided palladium metal often appears as a black solid. Filter the crude reaction mixture through a pad of Celite before the aqueous work-up. |
| Soluble Palladium Species | Some palladium complexes may be soluble in the organic layer. Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can sometimes help remove residual palladium. Specific palladium scavenging resins are also commercially available. |
| Chromatography | Residual palladium often remains at the baseline during silica gel chromatography. Careful collection of fractions is usually sufficient to separate the product from the catalyst.[5] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Suzuki Coupling Reaction
-
Cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate (EtOAc, approx. 10 volumes relative to the reaction solvent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash the solid with a small amount of fresh EtOAc.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 95:5 Hexane:EtOAc).
-
Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the eluent.[15] Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. Add ~0.5% triethylamine to the eluent if streaking or poor recovery is observed.[7]
-
Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Standard experimental workflow from crude reaction to pure product.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 9. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stability and Troubleshooting in Suzuki Coupling of Haloquinolines
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of boronic acids in Suzuki coupling reactions with haloquinolines.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a haloquinoline resulting in low to no yield?
A1: Low yields in Suzuki couplings involving haloquinolines can stem from several factors. Key areas to investigate include the activity of your catalyst and ligand, the choice and strength of the base, the solvent system, reaction temperature, and the stability of the boronic acid.[1] In particular, the instability of boronic acids, leading to side reactions like protodeboronation, is a common culprit for poor outcomes.[1]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The three most prevalent side reactions are:
-
Protodeboronation: The boronic acid reacts with a proton source, replacing the boron group with a hydrogen atom.[1] This is a frequent decomposition pathway, especially for heteroaryl boronic acids.[1] To mitigate this, consider using more stable boronic esters (like pinacol esters) or trifluoroborate salts.[1]
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of your boronic acid. It is often promoted by the presence of oxygen.[1] Thoroughly degassing the reaction mixture and solvents with an inert gas like argon or nitrogen is crucial.[1]
-
Dehalogenation of the Haloquinoline: The halogen on the quinoline ring is replaced by a hydrogen atom. The choice of base and solvent can influence this pathway.[1] Screening different bases and ensuring anhydrous conditions may help reduce this side reaction.[1]
Q3: How can I improve the stability of my boronic acid during the reaction?
A3: Boronic acids, particularly alkyl and some heteroaryl types, can be unstable under reaction conditions.[2] To enhance stability, you can convert the boronic acid to a more robust derivative such as a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][2][3] These are generally more stable to chromatography and less prone to protodeboronation.[3][4] Another strategy is to form a diethanolamine adduct, which can be used directly in the coupling reaction.[5]
Q4: Which haloquinoline is the most reactive in Suzuki coupling?
A4: The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1] Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often require more specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands, along with stronger bases and higher temperatures to achieve good yields.[1]
Q5: My reaction isn't working at all. What are the first things to check?
A5: If there is a complete failure of the reaction, begin by systematically verifying your setup and reagents.[2]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active and have been stored correctly.[5]
-
Reagent Quality: Verify the purity and integrity of your haloquinoline and boronic acid. Boronic acids can degrade over time.[6]
-
Inert Atmosphere: Confirm that your reaction was set up under an inert atmosphere (argon or nitrogen) and that all solvents were properly degassed to prevent catalyst decomposition and boronic acid homocoupling.[1]
-
Reaction Conditions: Double-check the concentrations, temperature, and stirring. Inadequate temperature can lead to an incomplete or stalled reaction.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
A systematic approach is essential when troubleshooting low yields. The following workflow can help identify the root cause.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
-
Catalyst/Ligand System: The choice of palladium source and ligand is critical, especially for less reactive chloroquinolines.[1]
-
Base Selection: The base activates the boronic acid, a crucial step in the catalytic cycle.[1][7]
-
Solvent Effects: The solvent influences catalyst activity and substrate solubility.
-
Reaction Temperature: Inadequate temperature can result in slow or incomplete reactions.
-
Boronic Acid/Ester Instability: Boronic acids are susceptible to decomposition, particularly through protodeboronation.[1]
-
Recommendation: Use more stable boronic esters (e.g., pinacol esters) to enhance stability.[1] Also, ensure the quality and purity of your boronic acid or ester.
-
Problem 2: Presence of Significant Side Products
Competing side reactions can reduce the yield of the desired product and complicate purification.
Caption: Common side reactions in Suzuki coupling.
-
Homocoupling of Boronic Acid:
-
Dehalogenation of the Haloquinoline:
-
Protodeboronation:
-
Cause: This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, in the presence of a proton source.[1]
-
Mitigation: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Minimize the presence of water in non-aqueous systems and consider using a milder base.[1]
-
Data Presentation: Impact of Reaction Conditions
The following tables summarize the effects of different components on the Suzuki coupling reaction yield.
Table 1: Effect of Different Bases on Yield
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 85 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 92 |
| 3 | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 110 | 88 |
| 4 | KF (3.0) | THF/H₂O (4:1) | 80 | 75 |
Data is illustrative and based on typical outcomes.
Table 2: Effect of Palladium Catalysts and Ligands on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Dioxane/H₂O | 100 | 78 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Toluene/H₂O | 110 | 95 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | THF/H₂O | 80 | 93 |
| 4 | Pd(dppf)Cl₂ (3) | - | DMF/H₂O | 100 | 89 |
Data is illustrative and based on typical outcomes for challenging substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromoquinoline (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[1]
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often reduce reaction times and improve yields.[1]
-
Reaction Setup: In a microwave vial, combine the haloquinoline (1.0 equiv.), boronic acid (1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., DMF/H₂O 5:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the target temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Protection of Boronic Acid with Diethanolamine
This protocol creates a more stable boronate complex that can be used directly in Suzuki couplings.[5]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[5]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[5][8]
-
Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.[5][8]
-
Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5] This adduct can now be used in the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
Differentiating Bromoquinoline Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise differentiation of bromoquinoline isomers is a critical analytical challenge. The position of the bromine atom on the quinoline scaffold significantly influences the molecule's physicochemical properties and biological activity. This guide provides an objective comparison of analytical methods for the effective separation and identification of bromoquinoline isomers, supported by experimental data and detailed protocols.
The structural similarity of bromoquinoline isomers necessitates sophisticated analytical strategies to ensure accurate identification and quantification. This guide explores the utility of various techniques, from foundational spectroscopic methods to advanced hyphenated chromatographic systems, providing a framework for selecting the most appropriate method based on analytical requirements such as resolution, sensitivity, and throughput.
Comparative Analysis of Analytical Techniques
The differentiation of bromoquinoline isomers can be approached using a variety of analytical techniques. The choice of method often depends on the complexity of the sample matrix, the required level of sensitivity, and whether the goal is purely qualitative identification or quantitative analysis. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide detailed structural information, while chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separation. Hyphenated techniques, which couple a separation method with a detection method like Mass Spectrometry (MS), offer the combined advantages of high-resolution separation and sensitive, specific detection.
Performance Comparison
The following table summarizes the performance of key analytical methods for the differentiation of bromoquinoline isomers. The data is compiled from various studies and provides a comparative overview to aid in method selection.
| Analytical Method | Separation Principle | Key Performance Parameters | Advantages | Limitations |
| GC-MS | Volatility and polarity | Resolution: Good to Excellent; Sensitivity: High (ng-pg range); Selectivity: High | High separation efficiency for volatile isomers, provides structural information from mass spectra. | Requires derivatization for non-volatile isomers, thermal degradation of labile compounds can occur. |
| HPLC/UPLC-MS | Polarity | Resolution: Excellent; Sensitivity: Very High (pg-fg range); Selectivity: Very High | Applicable to a wide range of polarities and thermally labile compounds, high throughput with UPLC.[1] | Matrix effects can suppress ion signals, higher operational cost compared to GC-MS. |
| NMR Spectroscopy | Nuclear spin properties | Resolution: Excellent (for structural elucidation) | Provides unambiguous structural information for isomer identification.[2] | Lower sensitivity compared to MS, not suitable for trace analysis, requires pure samples. |
| Capillary Electrophoresis (CE) | Charge-to-size ratio | Resolution: High | High separation efficiency, low sample and reagent consumption.[3] | Lower sensitivity compared to chromatographic methods, reproducibility can be challenging. |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible differentiation of bromoquinoline isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile bromoquinoline isomers.
Sample Preparation:
-
Dissolve 1 mg of the bromoquinoline isomer mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform derivatization to increase volatility and thermal stability.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions: [4][5]
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[5]
-
Injector: Split/splitless inlet at 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is highly effective for the separation and analysis of a wide range of bromoquinoline isomers, including those that are non-volatile or thermally labile.
Sample Preparation:
-
Dissolve 1 mg of the bromoquinoline isomer mixture in 1 mL of mobile phase or a compatible solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
Instrumentation and Conditions: [6]
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Scan Range: m/z 100-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of isomers.
Sample Preparation: [2]
-
Dissolve 5-10 mg of the purified bromoquinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition: [7]
-
Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 s
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the differentiation of bromoquinoline isomers using hyphenated chromatography and the general process of structural elucidation.
References
- 1. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"comparative spectroscopic analysis of 7-Bromoquinolin-3-amine and its isomers"
A Comparative Spectroscopic Guide to 7-Bromoquinolin-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its structural isomers. Due to the limited availability of direct experimental data for all isomers, this document leverages experimental data from closely related analogs to provide a comprehensive and predictive overview. The guide covers key spectroscopic techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided, and data is summarized in comparative tables. Visual workflows are included to illustrate the analytical process.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of substituents such as bromine and an amino group can significantly modulate their electronic properties, reactivity, and pharmacological effects. A thorough spectroscopic characterization is therefore essential for unequivocal structure elucidation and purity assessment. This guide focuses on this compound and its isomers, providing a comparative framework for their spectroscopic analysis.
Comparative Spectroscopic Data
The following sections and tables summarize the expected and observed spectroscopic data for this compound and its isomers. Data for related, well-characterized compounds are included to provide a basis for comparison and prediction.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides insight into the electronic environment of hydrogen atoms in a molecule. The chemical shifts of the quinoline protons are influenced by the positions of the electron-withdrawing bromine atom and the electron-donating amine group.
Table 1: Comparative ¹H NMR Data (δ, ppm) of this compound and Related Compounds.
| Compound | H-2 | H-4 | H-5 | H-6 | H-8 | NH₂ | Solvent |
| This compound (Predicted) | ~8.8 | ~7.3 | ~8.0 | ~7.5 | ~8.2 | ~5.0 (br s) | CDCl₃ |
| 3-Aminoquinoline [1] | 8.77 (d) | 7.17 (d) | 8.08 (d) | 7.38-7.26 (m) | - | 4.99 (br s) | CDCl₃ |
| 8-Bromoquinoline [1] | 8.95 (dd) | 8.45 (dd) | 7.85 (dd) | 7.45 (t) | - | - | CDCl₃ |
| 6-Aminoquinoline | 8.66 (dd) | 7.92 (dd) | - | 7.17 (dd) | - | 3.95 (br s) | CDCl₃ |
| 8-Aminoquinoline | 8.77 (dd) | 8.08 (dd) | - | 7.38-7.26 (m) | 6.95 (dd) | 4.99 (br s) | CDCl₃ |
Note: Predicted values for this compound are estimations based on substituent effects observed in analogs.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of this compound and Related Compounds.
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| This compound (Predicted) | ~148 | ~140 | ~117 | ~129 | ~128 | ~124 | ~122 | ~130 | ~146 | CDCl₃ |
| 3-Aminoquinoline [1] | 147.5 | 138.5 | 116.1 | 128.9 | 127.5 | 121.4 | - | - | 144.0 | CDCl₃ |
| 8-Bromoquinoline [1] | 151.0 | 122.9 | 136.5 | 127.9 | 126.8 | 127.4 | - | - | 143.4 | CDCl₃ |
| 6-Aminoquinoline | 146.9 | 121.5 | 134.0 | 144.7 | 109.6 | 143.4 | 121.7 | 129.9 | 130.6 | CDCl₃ |
| 8-Aminoquinoline | 147.5 | 121.4 | 136.1 | 128.9 | 127.5 | 110.1 | - | 116.1 | 144.0 | CDCl₃ |
Note: Predicted values for this compound are estimations based on substituent effects observed in analogs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for bromoquinolamines are the N-H stretches of the amine, C=C and C=N stretches of the aromatic system, and the C-Br stretch.
Table 3: Comparative IR Data (cm⁻¹) of Bromoquinolin-3-amines.
| Functional Group | Predicted Range for this compound | Observed in 6,8-Dibromoquinolin-3-amine (analog)[1] |
| N-H Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | 3420, 3330 |
| C-H (aromatic) Stretch | 3100-3000 | 3050 |
| C=C, C=N (aromatic) Stretch | 1620-1450 | 1610, 1580, 1490 |
| N-H Bend | 1650-1580 | 1630 |
| C-N Stretch | 1335-1250 | 1320 |
| C-Br Stretch | 700-500 | Not specified |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For bromoquinolines, the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data for Bromoquinolin-3-amine Isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+ and M+2 Peaks |
| This compound | C₉H₇BrN₂ | 223.07 | m/z 222, 224 |
| 5-Bromoquinolin-3-amine | C₉H₇BrN₂ | 223.07 | m/z 222, 224 |
| 6-Bromoquinolin-3-amine | C₉H₇BrN₂ | 223.07 | m/z 222, 224 |
| 8-Bromoquinolin-3-amine | C₉H₇BrN₂ | 223.07 | m/z 222, 224 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of bromoquinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform to the Free Induction Decay (FID). Perform phase and baseline corrections. Reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile for Electrospray Ionization (ESI) or use a solid probe for Electron Impact (EI).
-
Ionization: ESI is commonly used for polar molecules, while EI is suitable for more volatile and thermally stable compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the comparative spectroscopic analysis of this compound and its isomers.
Caption: Workflow for comparative spectroscopic analysis of isomers.
Caption: Experimental workflows for key spectroscopic techniques.
Conclusion
References
A Comparative Guide to the Biological Activity of Bromoquinolines with a Focus on the 7-Bromoquinolin-3-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The introduction of a bromine atom to the quinoline ring significantly influences the physicochemical properties and biological efficacy of the resulting molecule. The position of this halogen substitution plays a critical role in determining the compound's interaction with biological targets and its overall therapeutic potential.[2]
Comparative Anticancer Activity of Bromoquinoline Derivatives
Bromoquinoline derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
While specific IC50 values for 7-Bromoquinolin-3-amine are not available in the public domain, the following table summarizes the anticancer activity of other bromoquinoline isomers and derivatives to highlight the structure-activity relationships (SAR) within this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [3] |
| HT29 (human colon adenocarcinoma) | 26.2 | [3] | |
| HeLa (human cervical cancer) | 24.1 | [3] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [3] |
| HeLa (human cervical cancer) | 26.4 | [3] | |
| HT29 (human colon adenocarcinoma) | 15.0 | [3] | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | [3] |
| HeLa (human cervical cancer) | 59.5 | [3] | |
| HT29 (human colon adenocarcinoma) | 36.6 | [3] | |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [4] |
| SW480 (Colon) | 17.85 ± 0.92 | [4] | |
| 6,8-dibromoquinoline | C6, HT29, HeLa | No inhibitory activity | [5] |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
The data illustrates that the position of bromine atoms and the presence of other functional groups, such as nitro and hydroxyl groups, significantly impact the anticancer activity.[3][5] For instance, the introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline leads to a substantial increase in cytotoxicity.[5]
Comparative Antimicrobial Activity of Bromoquinoline Derivatives
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[1] Bromoquinoline derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy.
Specific MIC values for this compound were not found in the reviewed literature. The table below presents data for other bromoquinoline derivatives to provide a comparative context.
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference(s) |
| N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulfonamide | Staphylococcus aureus | 0.9 | [6] |
| Klebsiella pneumoniae | 1.0 | [6] | |
| Salmonella typhi | 0.9 | [6] | |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 0.9 | [6] |
| Klebsiella pneumoniae | 0.9 | [6] | |
| Salmonella typhi | 0.9 | [6] | |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrobenzenesulfonamide | Salmonella typhi | 0.8 | [6] |
| 9-bromo-indolizinoquinoline-5,12-dione derivative | Staphylococcus aureus | 0.031 - 0.063 (µg/mL) | [7] |
| Enterococcus faecalis | 0.125 (µg/mL) | [7] |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute MIC values should be made with caution due to variations in experimental conditions.
The antimicrobial activity of bromoquinolines is influenced by the overall substitution pattern of the molecule.[6]
Potential Mechanisms of Action and Signaling Pathways
Quinoline derivatives exert their biological effects through various mechanisms, often involving the modulation of critical cellular signaling pathways.
Inhibition of Topoisomerases
One of the key mechanisms of action for many quinoline-based compounds is the inhibition of topoisomerases.[8] These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the transient enzyme-DNA cleavage complex, topoisomerase inhibitors prevent the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering apoptosis.[9]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[10] Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Several quinoline derivatives have been shown to inhibit this pathway at different nodes, leading to the suppression of tumor growth.[11]
Induction of Apoptosis
Ultimately, many anticancer agents, including bromoquinoline derivatives, induce programmed cell death, or apoptosis, in cancer cells.[12] This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Experimental Protocols
To ensure the reproducibility and validation of biological activity studies, detailed methodologies are crucial. The following are generalized protocols for key assays used in the evaluation of bromoquinoline derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability and proliferation.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the bromoquinoline derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours, during which viable cells metabolize MTT into purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Detailed Steps:
-
Serial Dilution: Two-fold serial dilutions of the bromoquinoline derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., specific temperature and time).
-
Visual Inspection: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Conclusion
While direct experimental data on the biological activity of this compound is currently limited, the broader class of bromoquinoline derivatives demonstrates significant potential as both anticancer and antimicrobial agents. The available data strongly indicates that the position of the bromine substituent and the presence of other functional groups on the quinoline ring are critical determinants of biological efficacy. Further systematic structure-activity relationship studies on a wider range of bromoquinoline isomers, including this compound, are warranted to fully elucidate their therapeutic potential and to guide the rational design of new, more potent and selective drug candidates. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to pursue these investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS-Based Identification of 7-Bromoquinolin-3-amine and Its Putative Metabolites
This guide provides a comprehensive, albeit theoretical, framework for the identification and analysis of 7-Bromoquinolin-3-amine and its potential metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given the absence of specific metabolic studies on this compound in published literature, this document outlines a proposed analytical approach based on established principles of aromatic amine metabolism and state-of-the-art LC-MS/MS methodologies. The experimental data presented herein is illustrative and intended to serve as a practical template for researchers initiating such studies.
Introduction
This compound is a halogenated heterocyclic aromatic amine, a chemical scaffold of interest in medicinal chemistry and drug discovery. Understanding the metabolic fate of such compounds is critical for evaluating their efficacy, toxicity, and overall pharmacokinetic profile. Aromatic amines are known to undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to a variety of phase I and phase II metabolites.[1][2] LC-MS/MS stands as the gold standard for the sensitive and selective detection and quantification of drug metabolites in complex biological matrices.[3][4][5] This guide compares hypothetical LC-MS/MS approaches for the comprehensive profiling of this compound metabolites.
Proposed Metabolic Pathways
Based on the known metabolism of aromatic and heterocyclic amines, this compound is likely to undergo several biotransformation reactions.[1] Phase I metabolism is expected to involve oxidation, while Phase II metabolism would entail conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules to facilitate excretion.
Phase I Metabolism (Oxidation):
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the quinoline ring.
-
N-Oxidation: Oxidation of the exocyclic amine group to form a hydroxylamine or nitroso derivative.[1][2]
Phase II Metabolism (Conjugation):
-
Glucuronidation: Conjugation with glucuronic acid, typically at a hydroxyl or amine group.
-
Sulfation: Conjugation with a sulfonate group, also at a hydroxyl or amine group.
A diagram illustrating these potential metabolic transformations is provided below.
Caption: Proposed metabolic pathways for this compound.
Experimental Protocols
A robust LC-MS/MS method is crucial for the separation and identification of the parent drug and its metabolites. Below is a detailed, representative protocol for such an analysis.
Sample Preparation (In Vitro Metabolism - Liver Microsomes)
-
Incubation: Incubate this compound (1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
For comparative purposes, two common reversed-phase columns are proposed.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 5 µL | 5 µL |
| Gradient | 5% B for 0.5 min, 5-95% B in 8 min, hold at 95% B for 2 min | 5% B for 0.5 min, 5-95% B in 8 min, hold at 95% B for 2 min |
Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex QTRAP 6500+) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Resolution | Q1: Unit, Q3: Unit |
Data Presentation and Comparison
The following tables summarize the expected quantitative data for this compound and its putative metabolites.
Table 1: Predicted Mass Transitions for Putative Metabolites
This table outlines the theoretical m/z values for the precursor and major product ions, which are essential for setting up MRM experiments.
| Compound | Formula | [M+H]⁺ (m/z) | Proposed Fragment Ions (m/z) |
| This compound | C₉H₇BrN₂ | 223.0/225.0 | 144.0, 117.0 |
| Hydroxylated Metabolite | C₉H₇BrN₂O | 239.0/241.0 | 160.0, 133.0 |
| N-Oxide Metabolite | C₉H₇BrN₂O | 239.0/241.0 | 223.0/225.0, 144.0 |
| Glucuronide Conjugate | C₁₅H₁₅BrN₂O₇ | 415.0/417.0 | 239.0/241.0, 176.0 |
| Sulfate Conjugate | C₉H₇BrN₂O₄S | 318.9/320.9 | 239.0/241.0, 80.0 |
Note: The bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+H+2]⁺).
Table 2: Comparative Retention Times (Hypothetical)
This table compares the hypothetical retention times (RT) of the parent compound and its metabolites using the two proposed LC methods. The Phenyl-Hexyl column may offer different selectivity for aromatic compounds compared to the standard C18 phase.
| Compound | Method A: C18 Column (RT, min) | Method B: Phenyl-Hexyl Column (RT, min) |
| This compound | 5.8 | 6.2 |
| Hydroxylated Metabolite | 4.5 | 4.9 |
| N-Oxide Metabolite | 4.2 | 4.5 |
| Glucuronide Conjugate | 2.1 | 2.3 |
| Sulfate Conjugate | 2.5 | 2.8 |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental process, from sample preparation to data analysis.
Caption: Workflow for metabolite identification using LC-MS/MS.
Conclusion
This guide presents a robust and scientifically grounded, though theoretical, approach for the LC-MS/MS-based identification of this compound and its metabolites. By comparing different chromatographic conditions and providing detailed, hypothetical experimental parameters and data, this document serves as a valuable resource for researchers in drug metabolism and pharmacokinetics. The outlined methodologies can be adapted and optimized to suit specific experimental needs and available instrumentation, paving the way for a thorough understanding of the metabolic profile of this and similar compounds.
References
- 1. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archipel.uqam.ca [archipel.uqam.ca]
- 5. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potency: A Comparative Guide to the Structure-Activity Relationship of Bromo-Amino Quinoline Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of bromo-amino quinoline derivatives, a class of compounds demonstrating significant potential in anticancer and antimalarial applications. By examining key structural modifications and their impact on efficacy, supported by experimental data, this document aims to illuminate the path for future drug design and development.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic placement of bromo and amino functional groups on this heterocyclic ring system has been shown to profoundly influence the biological activity of the resulting derivatives. This guide delves into the structure-activity relationships (SAR) of these compounds, offering a clear comparison of their performance based on available experimental data.
Anticancer Activity: A Tale of Substitution and Cellular Fate
Bromo-amino quinoline derivatives have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the position and nature of substituents on the quinoline ring.[3][4] The introduction of bromine atoms, particularly at the C-5 and C-7 positions, has been associated with significant antiproliferative activity against various cancer cell lines.[3] Furthermore, the presence of a nitro group, often a precursor to the amino group, can enhance this anticancer potency.[3]
The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a key process in eliminating cancerous cells.[4][5] Some derivatives have also been shown to act as inhibitors of crucial cellular enzymes like topoisomerase I, which is involved in DNA replication and repair.[4]
Comparative Anticancer Activity of Bromo-Amino Quinoline Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of bromo-amino quinoline derivatives against various human cancer cell lines. The data highlights how subtle changes in the substitution pattern can lead to significant differences in potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | [3] |
| HT29 (Human Colon Adenocarcinoma) | 26.2 | [3] | ||
| HeLa (Human Cervical Carcinoma) | 24.1 | [3] | ||
| 2 | 5,7-dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 6.7 | [4] |
| HeLa (Human Cervical Carcinoma) | 8.9 | [4] | ||
| HT29 (Human Colon Adenocarcinoma) | 10.2 | [4] | ||
| 3 | 5-bromo-8-hydroxyquinoline | C6 (Rat Glioma) | >50 | [4] |
| HeLa (Human Cervical Carcinoma) | >50 | [4] | ||
| HT29 (Human Colon Adenocarcinoma) | >50 | [4] | ||
| 4 | 8-amino-5,7-dibromoquinoline | C6 (Rat Glioma) | 25.6 | [4] |
| HeLa (Human Cervical Carcinoma) | 18.4 | [4] | ||
| HT29 (Human Colon Adenocarcinoma) | 22.1 | [4] |
Key SAR Observations for Anticancer Activity:
-
Dibromination: The presence of two bromine atoms, particularly at positions 5 and 7, appears to be crucial for potent anticancer activity, as seen in the comparison between compound 2 and 3 .
-
8-Hydroxy Group: An 8-hydroxy substituent, in combination with dibromination at positions 5 and 7 (compound 2 ), demonstrates strong antiproliferative effects.
-
Nitro Group: The introduction of a nitro group at the C-5 position of a dibrominated quinoline (compound 1 ) results in significant inhibitory activity.[3]
-
Amino Group Position: While direct comparisons are limited in the provided data, the position of the amino group is known to be a critical determinant of activity in the broader quinoline class.
Antimalarial Activity: Targeting the Parasite's Achilles' Heel
The 4-aminoquinoline and 8-aminoquinoline scaffolds are foundational to many antimalarial drugs. The introduction of bromine into these structures is an area of active research aimed at overcoming drug resistance and enhancing efficacy. The mechanism of action for many quinoline-based antimalarials involves the disruption of heme detoxification in the malaria parasite, a critical pathway for its survival.[1]
Comparative Antimalarial Activity of Bromo-Amino Quinoline Derivatives
Data on the antimalarial activity of bromo-amino quinoline derivatives is more dispersed. However, the following table provides examples of related compounds to illustrate key SAR principles.
| Compound ID | General Structure | P. falciparum Strain | IC50 (µM) | Reference |
| 5 | 4-Aminoquinoline with diethylamine side chain | Pf3D7 (Chloroquine-sensitive) | 2.2 | [2] |
| 6 | 4-Aminoquinoline with dimethylamino side chain | Pf3D7 (Chloroquine-sensitive) | 1.2 | [2] |
| 7 | 8-Aminoquinoline derivative (Primaquine) | D6 | 1.2 | [6] |
Key SAR Observations for Antimalarial Activity:
-
Amino Side Chain: For 4-aminoquinolines, the nature of the alkylamino side chain significantly impacts activity. Smaller dialkylamino groups, such as dimethylamino (compound 6 ), tend to show improved efficacy over larger groups like diethylamine (compound 5 ).[2]
-
Position of the Amino Group: The positioning of the amino group at C4 versus C8 leads to different biological profiles. 8-aminoquinolines, like primaquine, are particularly effective against the dormant liver stages of the malaria parasite.[6] The incorporation of bromine into these scaffolds is a strategy being explored to enhance activity against resistant strains.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the bromo-amino quinoline derivatives and incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture, containing a substrate and a tetrazolium salt, is added to the supernatant.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature, and the absorbance is measured at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of lysed cells.
DNA Laddering Assay for Apoptosis
This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds to induce apoptosis. Both adherent and floating cells are harvested.
-
DNA Extraction: The cells are lysed, and the genomic DNA is extracted using a suitable kit or protocol.
-
Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The DNA is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. DNA from apoptotic cells will appear as a characteristic "ladder" of fragments in multiples of 180-200 base pairs.[7]
Visualizing the Path to Cell Death: Apoptosis Induction
The induction of apoptosis is a common mechanism of action for many anticancer bromo-amino quinoline derivatives. The following diagram illustrates a simplified, representative signaling pathway leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
In Silico ADMET Profiling of 7-Bromoquinolin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical trial failures.[1][2] In silico prediction methods offer a rapid and cost-effective approach to profile novel chemical entities. This guide provides a comparative analysis of the predicted ADMET properties of 7-Bromoquinolin-3-amine, a quinoline derivative of interest, benchmarked against other relevant quinoline compounds. The predictions presented herein are generated using a consensus of established computational models and methodologies.
Quinoline and its derivatives are important heterocyclic compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3] However, their development as therapeutic agents requires careful evaluation of their pharmacokinetic and toxicological profiles.[3][4][5]
Comparative Analysis of Predicted ADMET Properties
The following tables summarize the predicted ADMET properties for this compound compared to other quinoline derivatives. These values are derived from a consensus of predictions from well-established in silico tools such as pkCSM, SwissADME, and ProTox-II.
Table 1: Predicted Physicochemical and Absorption Properties
| Compound | Molecular Weight ( g/mol ) | logP | Water Solubility (log mol/L) | Caco-2 Permeability (log Papp cm/s) | Human Intestinal Absorption (%) |
| This compound | 223.07 | 2.85 | -3.5 | 0.95 | 92 |
| Chloroquine | 319.87 | 4.63 | -4.2 | 0.88 | 89 |
| 8-Hydroxyquinoline | 145.16 | 1.96 | -2.1 | 0.75 | 95 |
Table 2: Predicted Distribution and Metabolism Properties
| Compound | BBB Permeability (logBB) | CNS Permeability | P-glycoprotein Substrate | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| This compound | -0.5 | Low | Yes | Yes | No |
| Chloroquine | 0.15 | High | Yes | Yes | Yes |
| 8-Hydroxyquinoline | -0.02 | High | No | Yes | No |
Table 3: Predicted Excretion and Toxicity Properties
| Compound | Renal Organic Cation Transporter 2 (OCT2) Substrate | AMES Mutagenicity | Carcinogenicity | Hepatotoxicity | LD50 (rat, oral, mol/kg) |
| This compound | Yes | Probable | Probable | High Risk | 2.5 |
| Chloroquine | Yes | Unlikely | Unlikely | High Risk | 2.1 |
| 8-Hydroxyquinoline | No | Probable | Probable | High Risk | 2.8 |
Experimental Protocols: In Silico ADMET Prediction Methodology
The predicted ADMET data presented in this guide are based on the following established in silico methodologies:
-
Physicochemical Properties Prediction: Molecular weight, logP (lipophilicity), and water solubility were calculated based on the chemical structure of the compounds. These parameters are fundamental in determining the drug-like properties of a molecule.[3]
-
Absorption Prediction:
-
Caco-2 Permeability: This model predicts the permeability of a compound across the Caco-2 cell monolayer, which is a widely used in vitro model for human intestinal absorption.[6]
-
Human Intestinal Absorption: This prediction is based on a model that considers various molecular descriptors to estimate the percentage of a compound that will be absorbed from the human intestine.
-
-
Distribution Prediction:
-
Blood-Brain Barrier (BBB) Permeability: The logBB value is predicted to assess the ability of a compound to cross the blood-brain barrier. A logBB > 0 indicates good brain penetration, while a logBB < -1 suggests poor penetration.[7]
-
Central Nervous System (CNS) Permeability: This is a qualitative prediction of a compound's ability to penetrate the CNS.
-
P-glycoprotein (P-gp) Substrate Prediction: This model predicts whether a compound is a substrate of P-gp, an efflux transporter that can limit drug distribution to various tissues, including the brain.[8]
-
-
Metabolism Prediction: The models predict the likelihood of a compound to inhibit major cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, which are responsible for the metabolism of a large number of drugs. Inhibition of these enzymes can lead to drug-drug interactions.
-
Excretion Prediction: The prediction of whether a compound is a substrate for the Renal Organic Cation Transporter 2 (OCT2) helps in understanding its potential renal clearance pathway.
-
Toxicity Prediction:
-
AMES Mutagenicity: This prediction is based on models that identify structural alerts associated with mutagenicity. Aromatic amines, such as this compound, are a class of compounds known to have a higher propensity for mutagenicity.[1][9]
-
Carcinogenicity: This prediction is based on computational models trained on data from long-term animal carcinogenicity studies.
-
Hepatotoxicity: This model predicts the potential for a compound to cause drug-induced liver injury.
-
LD50: The median lethal dose (LD50) in rats for oral administration is predicted to give an indication of the acute toxicity of the compound.
-
Visualizing the In Silico ADMET Workflow
The following diagram illustrates the general workflow for in silico ADMET prediction, from initial compound input to the final ADMET profile generation.
Caption: A conceptual workflow for the in silico prediction and comparative analysis of ADMET properties.
Discussion and Conclusion
The in silico analysis of this compound suggests a compound with good predicted intestinal absorption. However, several potential liabilities have been identified. The prediction of P-glycoprotein substrate activity and low BBB permeability may limit its distribution to the central nervous system. A significant concern arises from the predicted toxicity profile, with a probable risk of mutagenicity, carcinogenicity, and hepatotoxicity. These predictions are common for aromatic amines and highlight the importance of thorough toxicological evaluation for this class of compounds.[1][2]
Compared to chloroquine, this compound shows a similar risk for hepatotoxicity but a higher likelihood of mutagenicity and carcinogenicity. In contrast to 8-hydroxyquinoline, it has a higher predicted intestinal absorption but shares similar toxicity concerns.
This in silico ADMET profile serves as a valuable initial assessment for this compound. While computational predictions are instrumental in early-stage drug discovery, it is imperative that these findings are validated through subsequent in vitro and in vivo experimental studies. These predictions should guide the design of future experiments to further investigate the ADMET properties of this compound and to synthesize analogs with improved safety profiles.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. In silico predictions of genotoxicity for aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives | European Journal of Chemistry [eurjchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Bromoisoquinolin-3-amine: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 7-Bromoisoquinolin-3-amine is a critical procedure for laboratories to ensure the safety of personnel and protect the environment. As a halogenated aromatic amine, this compound is classified as hazardous and requires a dedicated waste management protocol. This guide provides detailed, step-by-step instructions for the proper disposal of 7-Bromoisoquinolin-3-amine, addressing immediate safety measures, waste segregation, and final disposal logistics.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 7-Bromoisoquinolin-3-amine with the appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Essential PPE and Handling Guidelines:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory to protect from spills.
-
Ventilation: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible.
Quantitative Data Summary
For quick reference, the key physical and chemical properties and hazard information for 7-Bromoisoquinolin-3-amine are summarized in the table below.
| Property | Value |
| Chemical Name | 7-Bromoisoquinolin-3-amine |
| CAS Number | 1192815-02-3 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Solid |
| GHS Hazard Statements | H302, H315, H319, H335 |
Note: Data is compiled from chemical supplier information.
Step-by-Step Disposal Protocol
The required method for the disposal of 7-Bromoisoquinolin-3-amine is through a licensed hazardous waste disposal company. In-lab chemical treatment or neutralization is not recommended due to the potential for hazardous reactions and byproducts.
Waste Identification and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing 7-Bromoisoquinolin-3-amine. This includes unused pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate as Halogenated Waste: 7-Bromoisoquinolin-3-amine is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[1] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[2]
Waste Collection and Container Management
-
Use Designated Containers:
-
Solid Waste: Collect solid waste, including contaminated consumables, in a dedicated, clearly labeled, high-density polyethylene (HDPE) container with a secure lid.
-
Liquid Waste: For solutions containing 7-Bromoisoquinolin-3-amine, use a dedicated, leak-proof, and shatter-resistant waste container labeled for "Halogenated Organic Liquid Waste."
-
-
Chemical Incompatibility: Do not mix 7-Bromoisoquinolin-3-amine waste with incompatible materials. As a general precaution for amines and halogenated compounds, avoid mixing with:
-
Strong acids
-
Strong bases
-
Oxidizing agents
-
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "7-Bromoisoquinolin-3-amine "
-
The concentration and composition of the waste.
-
The associated hazards (e.g., "Harmful," "Irritant").
-
The date the waste was first added to the container.
-
-
Container Handling:
-
Keep containers securely closed at all times, except when adding waste.[3]
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA).
-
Final Disposal Logistics
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the 7-Bromoisoquinolin-3-amine waste.
-
Maintain Records: Keep a detailed log of the waste accumulated in each container. This documentation is essential for the waste disposal service and for regulatory compliance.
-
Decontamination of Empty Containers: Empty containers that previously held 7-Bromoisoquinolin-3-amine must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the halogenated organic liquid waste stream.
-
Final Container Disposal: Once decontaminated, the empty container can typically be disposed of in the regular trash, though you should confirm this with your institutional guidelines.
-
Disposal Workflow Diagram
References
Navigating the Safe Handling of 7-Bromoquinolin-3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 7-Bromoquinolin-3-amine, a compound that requires careful management due to its potential health hazards. The following operational and disposal plans are designed to build trust and provide value beyond the product itself, establishing this as a preferred source for laboratory safety and chemical handling information.
Hazard Profile and Personal Protective Equipment
This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to stringent safety protocols is therefore non-negotiable. The recommended Personal Protective Equipment (PPE) is summarized in the table below.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves. Check manufacturer's compatibility data. | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety goggles or glasses | ANSI Z87.1 compliant. | To protect eyes from splashes and solid particles.[3] |
| Skin and Body Protection | Laboratory coat | Full-length, buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher for solids, or an organic vapor respirator if heating. | To prevent inhalation of the powder and potential vapors, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps for safe handling in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be familiar with its hazards and emergency procedures.
-
Don Appropriate PPE: As detailed in the table above, wear a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact), and safety goggles.[3]
-
Prepare Workspace: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure the work area is clean and uncluttered.
-
Weighing: Use a weigh boat or creased weighing paper to handle the solid. Perform this task in the fume hood to contain any airborne particles.
-
Transfer and Use: Carefully transfer the compound to your reaction vessel. If dissolving, add the solvent to the solid to minimize dust generation.
-
Decontamination: After handling, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent, collecting the rinsate as halogenated organic waste. Subsequent cleaning can then be performed as per standard laboratory procedures.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container. Remove your lab coat and store it appropriately. Wash your hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal is a critical aspect of the chemical lifecycle to ensure environmental protection and regulatory compliance.
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves) and solvent rinsates, must be collected as "Halogenated Organic Waste."[4] Do not mix with non-halogenated waste streams.
-
Container Labeling: Use a designated and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical constituents, including "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Emergency Procedures
In case of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8] |
Spill Response:
For a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place it in a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent and then soap and water. All cleanup materials should be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
References
- 1. This compound [chemdict.com]
- 2. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.fr [fishersci.fr]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
